MK-8666
Description
Properties
CAS No. |
1544739-76-5 |
|---|---|
Molecular Formula |
C29H31NO6S |
Molecular Weight |
521.628 |
IUPAC Name |
(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1 |
InChI Key |
CODQKEMYZZKQAE-BHOIILBASA-N |
SMILES |
O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8666; MK 8666; MK8666 |
Origin of Product |
United States |
Foundational & Exploratory
MK-8666: A Technical Guide to its Mechanism of Action as a GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed as a potential therapeutic for Type 2 Diabetes Mellitus (T2DM), its mechanism of action centers on the glucose-dependent amplification of insulin secretion from pancreatic β-cells.[1] While demonstrating robust glucose-lowering effects in clinical trials, its development was halted due to liver safety concerns.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental protocols used for its characterization. Furthermore, it addresses the mechanism of its associated hepatotoxicity, offering valuable insights for researchers in the field of GPR40 modulation and drug safety.
Core Mechanism of Action: GPR40 Partial Agonism
This compound acts as a partial agonist at the orthosteric binding site of GPR40, a receptor highly expressed in pancreatic β-cells.[1] The primary consequence of this interaction is the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent activity is a key feature of GPR40 agonists, minimizing the risk of hypoglycemia that can be associated with other insulin secretagogues.[1]
Signaling Pathway
Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the Gαq signaling cascade. This pathway involves the following key steps:
-
Gαq Activation: The activated GPR40 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Insulin Exocytosis: The resulting increase in intracellular calcium concentration is a critical signal for the potentiation of insulin granule exocytosis in the presence of elevated glucose levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
|---|
| EC50 | Human | 0.54 nM[2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase Ib Study) [4]
| Parameter | Value |
|---|---|
| Tmax (median) | 2.0 - 2.5 hours |
| Apparent Terminal Half-life (mean) | 22 - 32 hours |
Table 3: Clinical Efficacy of this compound in Patients with T2DM (14-day treatment) [4]
| Dose | Placebo-Corrected Reduction in Fasting Plasma Glucose (Day 15) |
|---|---|
| 50 mg | 30.8 mg/dL |
| 150 mg | 36.0 mg/dL |
| 500 mg | 54.1 mg/dL |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
GPR40 Functional Assay: In Vitro Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid.
-
This compound (test compound).
-
Known GPR40 agonist (positive control, e.g., linoleic acid).
-
-
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Measurement: Place the dye-loaded plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record baseline fluorescence, then add the compound solutions and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the potentiation of insulin secretion by this compound in a glucose-dependent manner.
-
Cell Line: MIN6 mouse insulinoma cells.
-
Reagents:
-
MIN6 culture medium.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
KRBH with low glucose (e.g., 2.8 mM).
-
KRBH with high glucose (e.g., 16.7 mM).
-
This compound.
-
Insulin ELISA kit.
-
-
Procedure:
-
Cell Culture: Culture MIN6 cells in 24-well plates until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells twice with PBS and then pre-incubate in KRBH with low glucose for 1-2 hours at 37°C to establish a basal state.
-
Stimulation: Aspirate the pre-incubation buffer and add the following solutions to the respective wells:
-
Low Glucose Control: KRBH with low glucose.
-
High Glucose Control: KRBH with high glucose.
-
Test: KRBH with high glucose and varying concentrations of this compound.
-
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Calculate the fold-increase in insulin secretion in the presence of this compound compared to the high glucose control.
-
Mechanism of Hepatotoxicity: Bioactivation and Protein Adduction
The clinical development of this compound was terminated due to liver safety concerns.[1] Subsequent studies revealed that the carboxylic acid moiety of this compound can undergo bioactivation to form reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester.[1][5][6][7] These reactive intermediates can covalently bind to cellular proteins, forming protein adducts that are believed to be a causative factor in the observed drug-induced liver injury (DILI).[5][6][7]
Experimental Protocol: In Vitro Reactive Metabolite Trapping
This protocol describes a general workflow for identifying the formation of reactive metabolites of this compound.
-
System: Human liver microsomes or cryopreserved human hepatocytes.
-
Reagents:
-
This compound.
-
NADPH regenerating system (for microsomes).
-
UDPGA (for glucuronidation).
-
Coenzyme A (CoA) and ATP (for acyl-CoA formation).
-
Trapping agent: Glutathione (GSH).
-
Acetonitrile (for quenching).
-
-
Procedure:
-
Incubation: Prepare incubation mixtures containing liver microsomes (or hepatocytes), this compound, and the appropriate cofactors (NADPH, UDPGA, or CoA/ATP) in a suitable buffer. Include a parallel incubation with the addition of GSH.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Search for the expected mass of the GSH-adduct of this compound. The presence of this adduct confirms the formation of a reactive metabolite. Further fragmentation analysis (MS/MS) can help to elucidate the structure of the adduct.
-
Conclusion
This compound is a valuable tool compound for studying the pharmacology of GPR40. Its mechanism as a partial agonist that potentiates glucose-dependent insulin secretion highlights the therapeutic potential of targeting this receptor for T2DM. However, the case of this compound also underscores the critical importance of early and thorough investigation of a compound's metabolic fate and potential for bioactivation. The formation of reactive acyl glucuronide and acyl-CoA thioester metabolites, leading to protein adduction, serves as a significant cautionary tale in drug development. The detailed experimental protocols and data presented in this guide are intended to aid researchers in the design and execution of studies aimed at discovering and developing safer and more effective GPR40 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced detection and characterization of glutathione-trapped reactive metabolites by pseudo-MS(3) transition using a linear ion trap mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
The GPR40 Receptor: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM) and other metabolic disorders. This receptor, activated by medium and long-chain free fatty acids (FFAs), plays a crucial role in modulating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and incretin hormone release from enteroendocrine cells. This technical guide provides a comprehensive overview of the GPR40 receptor, including its molecular characteristics, signaling pathways, pharmacology, and tissue distribution. Detailed experimental protocols for studying GPR40 function are provided, along with a curated summary of quantitative data for key ligands. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on GPR40 and related metabolic diseases.
Introduction
GPR40 is a class A G-protein coupled receptor (GPCR) that is encoded by the FFAR1 gene, located on chromosome 19q13.12.[1] It functions as a sensor for medium and long-chain FFAs, which act as its endogenous ligands.[2] The activation of GPR40 has been shown to potentiate insulin secretion in a glucose-dependent manner, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[2][3] Furthermore, certain GPR40 agonists can stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further contribute to glycemic control.[4][5]
Tissue Distribution and Expression
GPR40 is predominantly expressed in metabolically active tissues. Its highest expression levels are found in pancreatic β-cells.[6][7] Significant expression is also observed in enteroendocrine cells of the gastrointestinal tract, including GLP-1-secreting L-cells and GIP-secreting K-cells.[8][9] Lower levels of expression have been reported in the brain, spleen, and fat cells.[3] Studies have shown that GPR40 mRNA levels in human pancreatic islets are approximately 20-fold higher than in whole pancreatic tissue, comparable to the expression of the sulfonylurea receptor 1 (SUR1).[7][10] Notably, GPR40 expression is significantly reduced in the islets of individuals with T2DM, suggesting a potential role in the pathophysiology of the disease.[1][11]
Table 1: Quantitative GPR40 mRNA Expression
| Tissue/Cell Type | Relative Expression Level | Reference(s) |
| Human Pancreatic Islets | ~20-fold higher than whole pancreas | [7][10] |
| Human Insulinoma | High | [6][7] |
| Human Glucagonoma | Undetectable | [7] |
| Rat Pancreatic Islets | ~17-fold higher than whole pancreas | [7] |
Signaling Pathways
GPR40 activation initiates intracellular signaling cascades that are dependent on the specific ligand and cell type. The receptor can couple to different G-protein subtypes, leading to distinct downstream effects. This phenomenon, known as biased agonism, is a critical consideration in GPR40-targeted drug development.[12]
Gαq/11 Signaling Pathway
The canonical signaling pathway for GPR40 involves coupling to the Gαq/11 family of G-proteins.[13] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin granules from pancreatic β-cells.[13] This pathway is primarily engaged by endogenous FFAs and partial GPR40 agonists, such as TAK-875.[4]
Gαs Signaling Pathway and Incretin Secretion
A distinct class of GPR40 agonists, known as ago-allosteric modulators (AgoPAMs) or full agonists, can induce coupling to the Gαs signaling pathway in addition to the Gαq pathway.[4][5] Activation of Gαs leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[4] In enteroendocrine L-cells, this dual Gαq and Gαs signaling robustly stimulates the secretion of incretin hormones, particularly GLP-1.[5] The released GLP-1 then acts on its own receptor on pancreatic β-cells to further potentiate glucose-dependent insulin secretion.[14]
β-Arrestin-Mediated Signaling
In addition to G-protein-dependent pathways, GPR40 can also signal through β-arrestins.[12] Ligand binding can promote the recruitment of β-arrestin 1 and 2 to the receptor. This interaction can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades that can contribute to insulin secretion. Interestingly, the synthetic agonist TAK-875 has been shown to be more effective at recruiting β-arrestins than endogenous FFAs, highlighting the concept of biased agonism where different ligands can stabilize distinct receptor conformations that preferentially engage different downstream signaling partners.[12]
Pharmacology
The pharmacology of GPR40 is complex, with a diverse range of endogenous and synthetic ligands that exhibit varied modes of action.
Agonists
GPR40 agonists are broadly classified as partial agonists or full agonists (AgoPAMs).
-
Partial Agonists: These compounds, exemplified by TAK-875 (fasiglifam), primarily activate the Gαq/11 pathway to stimulate GSIS directly at the pancreatic β-cell.[4] While TAK-875 showed robust glucose-lowering effects in clinical trials, its development was terminated due to concerns about liver toxicity.[2][15]
-
Full Agonists/AgoPAMs: These ligands, such as AM-1638 and SCO-267, activate both Gαq and Gαs signaling pathways.[4][5] This dual activity leads to both direct stimulation of insulin secretion and indirect stimulation via the release of incretins, resulting in potentially superior glycemic control and even weight loss.[5][16]
Table 2: Potency of Selected GPR40 Agonists
| Compound | Type | Assay | EC50 | Reference(s) |
| Linoleic Acid | Endogenous | Ca2+ Mobilization | ~10 µM | [17] |
| TAK-875 | Partial Agonist | Ca2+ Mobilization | 72 nM | [18] |
| AMG 837 | Partial Agonist | Ca2+ Mobilization | 120 nM | [19] |
| AM-1638 | Full Agonist/AgoPAM | IP1 Accumulation | 12.9 nM (mouse) | [19] |
| Compound 1 (full agonist) | Full Agonist/AgoPAM | Ca2+ Mobilization | ~72 nM | [20] |
| GW9508 | Dual GPR40/GPR120 Agonist | Ca2+ Mobilization | 19 nM | [21] |
Antagonists
Several small molecule antagonists of GPR40 have been developed for research purposes to probe the physiological roles of the receptor.
-
GW1100: A selective GPR40 antagonist.[17]
-
DC260126: A potent GPR40 antagonist that has been shown to inhibit FFA-induced Ca2+ elevation and GSIS.[10][22][23]
Table 3: Potency of Selected GPR40 Antagonists
| Compound | Assay | IC50 | Reference(s) |
| GW1100 | Ca2+ Mobilization (vs. GW9508) | pIC50 = 5.99 | [17] |
| DC260126 | Ca2+ Mobilization (vs. Linoleic Acid) | 6.28 µM | [10][22][23] |
| DC260126 | Ca2+ Mobilization (vs. Oleic Acid) | 5.96 µM | [10][22][23] |
Role in Drug Discovery and Development
GPR40 remains a compelling target for the treatment of T2DM. The glucose-dependent nature of its action on insulin secretion offers a significant safety advantage over existing therapies.[13] The dual action of AgoPAMs on both insulin and incretin secretion presents an opportunity for more effective glycemic control and potential weight management benefits.[5] However, the liver toxicity observed with TAK-875 highlights the importance of careful safety and toxicology profiling of any new GPR40-targeting compounds.[2]
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Reagents:
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds and reference agonist (e.g., linoleic acid, TAK-875).
-
-
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye in assay buffer containing probenecid for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of test compounds.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the test compounds to the wells and immediately measure the change in fluorescence over time.
-
Data are typically expressed as the peak fluorescence response or the area under the curve. EC50 values are calculated from the dose-response curves.
-
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.
-
Assay Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.
-
Reagents:
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).
-
Cell stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
GPR40-expressing cells.
-
-
Procedure:
-
Plate cells in a suitable microplate.
-
Stimulate the cells with test compounds in the presence of LiCl for a defined period (e.g., 30-60 minutes) at 37°C.[2][24]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[24]
-
Incubate for 1 hour at room temperature.[2]
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
β-Arrestin Recruitment Assay (e.g., PathHunter Assay)
This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation.
-
Assay Principle: Enzyme fragment complementation (EFC). GPR40 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced interaction brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[18][25]
-
Cell Line: A cell line co-expressing the GPR40-ProLink and β-arrestin-Enzyme Acceptor fusion proteins.
-
Procedure:
-
Plate the PathHunter cells in a white-walled microplate.[18]
-
Add serial dilutions of test compounds and incubate for 90 minutes at 37°C.[26]
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a GPR40 agonist on glucose disposal in an animal model.
-
Animal Model: Mice or rats (e.g., C57BL/6, Zucker Diabetic Fatty rats).
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours).[11]
-
Administer the test compound or vehicle orally (p.o.) at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution orally (e.g., 2 g/kg).[11]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Measure blood glucose concentrations using a glucometer.
-
Plasma can be collected for insulin and incretin (GLP-1, GIP) measurements.
-
The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.
-
Conclusion
The GPR40 receptor is a well-validated and promising target for the development of novel therapeutics for type 2 diabetes. Its ability to potentiate insulin secretion in a glucose-dependent manner and, with certain agonists, to stimulate incretin release offers a multifaceted approach to glycemic control with a favorable safety profile regarding hypoglycemia. This technical guide has provided an in-depth overview of GPR40 biology, pharmacology, and the experimental methodologies used to study its function. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in both academia and industry. Future research focused on developing GPR40 agonists with optimized efficacy and safety profiles, particularly avoiding the liver toxicity issues encountered previously, holds great promise for improving the treatment of metabolic diseases.
References
- 1. G-protein-coupled receptor 40 (GPR40) expression and its regulation in human pancreatic islets: the role of type 2 diabetes and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 gene expression in human pancreas and insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 8. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A computational and machine learning approach to identify GPR40-targeting agonists for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 20. researchgate.net [researchgate.net]
- 21. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. cosmobio.co.jp [cosmobio.co.jp]
- 26. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
An In-Depth Technical Guide to the Discovery and Synthesis of MK-8666
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed as a potential oral therapeutic for Type 2 Diabetes Mellitus, this compound demonstrated robust glucose-lowering efficacy in pre-clinical and early clinical studies. Its mechanism of action centers on the potentiation of glucose-dependent insulin secretion from pancreatic β-cells, a targeted approach with a low intrinsic risk of hypoglycemia. Despite its promising pharmacological profile, the clinical development of this compound was discontinued due to liver safety concerns that emerged during Phase I trials. Subsequent research revealed that the compound's carboxylic acid moiety could undergo bioactivation to form reactive acyl glucuronide and acyl CoA thioester metabolites, leading to protein adduction and potential drug-induced liver injury (DILI). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on the experimental methodologies and key data that defined its development trajectory.
GPR40 Signaling Pathway and Agonist Action
GPR40 is a G-protein coupled receptor that, upon activation by agonists like this compound, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Synthesis of this compound
A scalable and efficient synthesis for this compound has been developed, with a key step involving the dynamic kinetic reduction of an unactivated ketone to establish the stereochemistry at two centers. This was achieved through the directed evolution of a ketoreductase enzyme. The endgame of the synthesis joins the headpiece and tailpiece via a Pd-catalyzed C-O coupling.
Experimental Protocol: Synthesis Overview
While the full detailed experimental protocol from the primary literature is not publicly available, the following represents a likely workflow based on the published synthesis description.
The Structure-Activity Relationship of MK-8666: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed by Merck for the treatment of type 2 diabetes mellitus, this compound enhances glucose-dependent insulin secretion. Despite promising initial results, its clinical development was terminated due to liver safety concerns. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the metabolic pathways leading to its hepatotoxicity.
Core Structure and Physicochemical Properties
This compound possesses a unique and complex chemical architecture, featuring a pyridine-fused bicyclo[3.1.0]hexane core. This rigid scaffold is crucial for its interaction with the GPR40 receptor.
| Property | Value |
| IUPAC Name | (1R,5S,6R)-6-(4-(5-bromo-2-((4'-fluoro-[1,1'-biphenyl]-4-yl)methoxy)pyridin-4-yl)phenoxy)bicyclo[3.1.0]hexane-6-carboxylic acid |
| Molecular Formula | C33H27BrFNO4 |
| Molecular Weight | 616.5 g/mol |
| LogP | 6.2 |
Structure-Activity Relationship (SAR)
While a specific quantitative SAR table for a series of this compound analogs with their corresponding EC50 values is not publicly available, general SAR principles for GPR40 agonists, particularly those sharing structural similarities with this compound, have been established in the scientific literature.
Key Structural Features for GPR40 Agonist Activity:
-
Carboxylic Acid Headgroup: The carboxylic acid moiety is a critical pharmacophore for most GPR40 agonists. It is believed to interact with key basic residues within the receptor binding pocket, initiating the signaling cascade.
-
Hydrophobic Tail: A large, lipophilic "tail" region is essential for potent GPR40 agonism. In this compound, this is represented by the biphenyl methoxy pyridine portion of the molecule. This tail occupies a hydrophobic pocket within the receptor.
-
Rigid Core: The pyridine-fused bicyclo[3.1.0]hexane core of this compound provides a rigid and conformationally constrained linker between the acidic headgroup and the hydrophobic tail. This rigidity is thought to optimize the presentation of the key interacting moieties to the receptor.
-
Stereochemistry: The specific stereochemistry of the bicyclo[3.1.0]hexane core is crucial for activity. The synthesis of this compound employs a key enzymatic kinetic reduction to establish the correct stereoisomer.
Mechanism of Action
This compound acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.
Figure 1. GPR40 signaling pathway for insulin secretion.
Activation of GPR40 by this compound leads to the stimulation of the Gαq signaling cascade. This results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined increase in intracellular Ca²⁺ and activation of PKC potentiates the fusion of insulin-containing vesicles with the plasma membrane, leading to glucose-dependent insulin secretion.
Hepatotoxicity of this compound
The clinical development of this compound was halted due to concerns about liver safety. The hepatotoxicity is attributed to the metabolic activation of the carboxylic acid moiety into reactive metabolites.
Figure 2. Metabolic activation pathway of this compound leading to hepatotoxicity.
The two primary reactive metabolites are an acyl glucuronide, formed via UDP-glucuronosyltransferases (UGTs), and an acyl-CoA thioester, formed by acyl-CoA synthetases. These electrophilic metabolites can covalently bind to cellular proteins, leading to the formation of protein adducts. This protein haptenation is a key initiating event in drug-induced liver injury, potentially triggering immune responses and cellular stress pathways that culminate in hepatotoxicity.
Experimental Protocols
GPR40 Agonist Activity Assessment: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
HEK293 cells stably expressing human GPR40
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.
-
Measurement:
-
Wash the cells with HBSS.
-
Place the plate in the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Automatically inject the compound dilutions into the wells.
-
Continue recording the fluorescence signal for at least 2 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence is calculated as the ratio of the peak fluorescence to the baseline fluorescence. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Hepatotoxicity Assessment: Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of reactive metabolites by trapping them with a nucleophilic agent like glutathione (GSH).
Materials:
-
Human liver microsomes (HLM) or cryopreserved human hepatocytes
-
This compound
-
UDPGA (for acyl glucuronide formation)
-
Coenzyme A (CoA) and ATP (for acyl-CoA formation)
-
Glutathione (GSH)
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing HLM or hepatocytes, this compound, and the appropriate cofactors (UDPGA or CoA/ATP) in phosphate buffer.
-
Include a reaction with GSH to trap reactive metabolites.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence of the GSH-adduct of this compound.
-
Develop a specific MRM (Multiple Reaction Monitoring) method to detect the parent drug and its GSH conjugate.
-
Quantify the amount of GSH adduct formed.
-
Figure 3. Workflow for the in vitro reactive metabolite trapping assay.
Conclusion
This compound is a potent GPR40 partial agonist with a well-defined mechanism of action for stimulating glucose-dependent insulin secretion. Its complex structure highlights the key pharmacophoric elements required for activity at the GPR40 receptor. However, the clinical development of this compound was ultimately unsuccessful due to hepatotoxicity mediated by the formation of reactive acyl glucuronide and acyl-CoA thioester metabolites. The detailed understanding of both the efficacy and toxicity pathways of this compound provides valuable insights for the future design of safer GPR40-targeting therapeutics for the treatment of type 2 diabetes. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of GPR40 agonists and the mitigation of metabolic activation-related toxicities in drug discovery.
In Vitro Characterization of MK-8666: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed as a potential oral therapeutic for Type 2 Diabetes Mellitus, this compound enhances glucose-dependent insulin secretion. The clinical development of this compound was halted due to concerns regarding liver safety. Subsequent research has focused on the bioactivation of this compound into reactive metabolites, providing valuable insights for drug development and safety assessment. This document provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound acts as a partial agonist at the orthosteric site of GPR40, a receptor predominantly expressed in pancreatic beta cells. GPR40 activation is coupled to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular calcium is a key signal that amplifies glucose-stimulated insulin secretion.
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Value | Species/System | Assay Type |
| EC50 | 0.54 nM | Human | GPR40-mediated Calcium Flux |
| Binding Free Energy (ΔGbind) | -18.25 kcal/mol | Human GPR40 | Molecular Dynamics Simulation |
| Binding Free Energy (ΔGbind) with AP8 * | -25.45 kcal/mol | Human GPR40 | Molecular Dynamics Simulation |
*In the presence of the allosteric agonist AP8.
Experimental Protocols
GPR40 Functional Assay: Calcium Flux
This assay measures the potency of this compound to activate GPR40 by quantifying the resulting increase in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound stock solution in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the dye-loaded plate into the fluorescence plate reader. Record a baseline fluorescence reading. The instrument's liquid handler then adds the this compound dilutions to the wells, and the fluorescence intensity is monitored over time.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
GPR40 Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the GPR40 receptor.
Materials:
-
Membrane preparations from cells overexpressing human GPR40.
-
A suitable radioligand for GPR40 (e.g., a tritiated GPR40 agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
This compound stock solution in DMSO.
-
Non-specific binding control (a high concentration of a non-radiolabeled GPR40 agonist).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In each well of the microplate, add the GPR40 membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (no this compound) and non-specific binding.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Bioactivation and Covalent Binding Assay
This assay investigates the potential of this compound to form reactive metabolites that covalently bind to proteins, a key aspect of its observed liver toxicity.
Materials:
-
Human liver microsomes or hepatocytes.
-
Radiolabeled this compound (e.g., [³H]this compound).
-
C
In-Depth Technical Guide: Pharmacological Profile of MK-8666
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8666 is a potent and selective, orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, this compound enhances glucose-dependent insulin secretion. Despite demonstrating robust glucose-lowering efficacy in early clinical trials, its development was discontinued due to liver safety concerns. These concerns were linked to the bioactivation of this compound into reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester, which can form covalent adducts with proteins. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the metabolic pathways associated with its toxicity.
Mechanism of Action
This compound acts as a partial agonist at the orthosteric binding site of GPR40, a receptor highly expressed in pancreatic β-cells.[1] The binding of this compound to GPR40 primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ levels amplifies glucose-stimulated insulin secretion (GSIS), providing a key advantage of a low risk of hypoglycemia as the insulinotropic effect is glucose-dependent.
Quantitative Pharmacological Data
The pharmacological activity and pharmacokinetic properties of this compound have been characterized in various in vitro and in vivo systems.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| EC50 | Human GPR40 | 0.54 nM |
EC50 (Half maximal effective concentration) values are indicative of the potency of this compound in activating the GPR40 receptor.
Table 2: Clinical Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes (14-day treatment)
| Dose | Tmax (h) | t1/2 (h) | Accumulation Ratio (Day 14 vs Day 1) |
| 50 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 |
| 150 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 |
| 500 mg | 2.0 - 2.5 | 22 - 32 | ~1.2 - 1.8 |
Data from a Phase Ib clinical trial. Tmax is the time to reach maximum plasma concentration. t1/2 is the terminal half-life. The accumulation ratio is based on the AUC0-24hr.
Bioactivation and Hepatotoxicity
The clinical development of this compound was halted due to liver safety concerns. Studies revealed that the carboxylic acid moiety of this compound undergoes bioactivation to form reactive metabolites: an acyl glucuronide via UGT-mediated conjugation and an acyl-CoA thioester.[2][3] These reactive intermediates can covalently bind to cellular proteins, forming protein adducts that are implicated in drug-induced liver injury (DILI).
Experimental Protocols
In Vitro Covalent Binding Assay
This protocol is designed to assess the potential of a drug candidate to form reactive metabolites that covalently bind to liver proteins.
Objective: To quantify the extent of covalent binding of [³H]-MK-8666 to human liver microsomes.
Materials:
-
[³H]-MK-8666
-
Human liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Cofactors for acyl-CoA formation (ATP, Coenzyme A)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare incubation mixtures containing human liver microsomes (1 mg/mL protein) in potassium phosphate buffer.
-
Add [³H]-MK-8666 to the incubation mixtures.
-
Initiate the metabolic reactions by adding one of the following:
-
NADPH regenerating system (for oxidative metabolism)
-
UDPGA (for glucuronidation)
-
ATP and Coenzyme A (for acyl-CoA formation)
-
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 20% TCA to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Wash the protein pellet repeatedly with methanol to remove non-covalently bound radioactivity.
-
Solubilize the final protein pellet.
-
Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
Determine the amount of radioactivity in the solubilized protein pellet by liquid scintillation counting.
-
Express the covalent binding as pmol equivalents of [³H]-MK-8666 bound per mg of microsomal protein.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets
This protocol is used to evaluate the effect of this compound on insulin secretion from pancreatic islets in the presence of low and high glucose concentrations.
Objective: To measure the potentiation of glucose-stimulated insulin secretion by this compound in isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human donor)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Low glucose KRBB (e.g., 2.8 mM glucose)
-
High glucose KRBB (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Pre-incubate islets in low glucose KRBB for 1-2 hours at 37°C.
-
Hand-pick islets of similar size and transfer them into multi-well plates (e.g., 10-15 islets per well).
-
Wash the islets with fresh low glucose KRBB.
-
Incubate the islets for 1 hour at 37°C in:
-
Low glucose KRBB (basal secretion)
-
High glucose KRBB (stimulated secretion)
-
High glucose KRBB + this compound (test condition)
-
Low glucose KRBB + this compound (hypoglycemia risk assessment)
-
-
At the end of the incubation period, collect the supernatant from each well.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the supernatants and islet lysates using an insulin ELISA kit.
-
Express the results as insulin secretion normalized to total insulin content or as a fold-increase over the high glucose control.
Conclusion
This compound is a well-characterized GPR40 partial agonist that effectively lowers blood glucose in a glucose-dependent manner. Its pharmacological profile highlights the potential of GPR40 as a therapeutic target for type 2 diabetes. However, the case of this compound also serves as a critical example of the importance of thoroughly investigating the metabolic fate and potential for bioactivation of drug candidates, particularly those containing carboxylic acid moieties. The detailed understanding of its mechanism of action and the reasons for its discontinuation provide valuable insights for the design and development of safer and more effective GPR40-targeting therapies.
References
Downstream Signaling Pathways of MK-8666: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, this compound enhances glucose-stimulated insulin secretion (GSIS). However, its clinical development was discontinued due to liver safety concerns.[1] This guide provides a detailed overview of the known downstream signaling pathways activated by this compound upon binding to GPR40, with a focus on the molecular mechanisms leading to its physiological effects.
Core Signaling Cascade: Gαq Pathway Activation
The primary signaling mechanism initiated by this compound is through the activation of the Gαq subunit of the heterotrimeric G protein coupled to GPR40. This sets off a well-defined intracellular signaling cascade.
Inositol Phosphate Accumulation
Upon activation by this compound, GPR40 facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates, particularly IP1 (a stable metabolite of IP3), is a key indicator of GPR40 activation by agonists.
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a critical downstream event that contributes to the potentiation of insulin secretion.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant GPR40 agonists.
| Compound | Assay | Cell Line | Potency (EC50) | Efficacy (% of Control) | Reference |
| This compound | Inositol Monophosphate (IP1) Accumulation | Human GPR40/CHO-K1 | 0.54 nM | Not Reported | [3] |
| This compound | Inositol Monophosphate (IP1) Accumulation | Rat GPR40/HEK293 | 1.1 nM | Not Reported | [3] |
| This compound | Inositol Monophosphate (IP1) Accumulation | Mouse GPR40/HEK293 | 2.3 nM | Not Reported | [3] |
| Other Partial Agonists | Inositol Monophosphate (IP1) Accumulation | Cells with low GPR40 expression | - | 3-4 fold lower than AgoPAMs | [4] |
Downstream Effectors and Cellular Responses
The initial signaling events of IP3 and DAG production lead to the activation of further downstream effectors, culminating in the primary physiological response of enhanced insulin secretion.
Protein Kinase D1 (PKD1) Activation
Diacylglycerol (DAG), in conjunction with intracellular calcium, activates members of the Protein Kinase C (PKC) family. Downstream of PKC, Protein Kinase D1 (PKD1) has been identified as a key mediator of GPR40 signaling in pancreatic β-cells. Activation of PKD1 is associated with the potentiation of the second phase of glucose-stimulated insulin secretion.
F-actin Remodeling
A crucial cellular event downstream of GPR40 activation is the remodeling of the cortical filamentous actin (F-actin) network. This process, which is dependent on PKD1 activity, is thought to facilitate the trafficking and exocytosis of insulin granules.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This assay is a common method to quantify the activation of Gαq-coupled receptors.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human, rat, or mouse GPR40 are seeded in 96-well plates and grown to confluence.
-
Assay Procedure:
-
Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).
-
Cells are stimulated with varying concentrations of this compound or a control agonist for a specified time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by cell lysis.
-
The amount of accumulated IP1 in the cell lysate is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit, following the manufacturer's instructions.
-
-
Data Analysis: The data is normalized to a control response and fitted to a four-parameter non-linear regression model to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following receptor activation.
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or GPR40-expressing HEK293 cells are seeded in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Assay Procedure:
-
The dye-loaded cell plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
Basal fluorescence is measured for a short period.
-
Varying concentrations of this compound are injected into the wells.
-
Fluorescence intensity is monitored kinetically for several minutes to capture the transient calcium response.
-
-
Data Analysis: The peak fluorescence intensity over baseline is calculated and plotted against the agonist concentration to determine the EC50.
Western Blot for PKD1 Phosphorylation
This method is used to detect the activation of PKD1.
-
Cell Culture and Treatment: Pancreatic β-cells are serum-starved and then treated with this compound for various time points.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with BSA in TBST) and then incubated with a primary antibody specific for phosphorylated PKD1 (e.g., at Ser744/748).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
The membrane is stripped and re-probed with an antibody for total PKD1 as a loading control.
-
-
Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated PKD1 to total PKD1 is calculated.
F-actin Staining and Quantification
This protocol allows for the visualization and quantification of changes in the F-actin cytoskeleton.
-
Cell Culture and Treatment: Pancreatic β-cells are grown on glass coverslips and treated with this compound.
-
Staining Procedure:
-
Cells are fixed with paraformaldehyde.
-
Cells are permeabilized with a detergent (e.g., Triton X-100).
-
F-actin is stained with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488).
-
Nuclei can be counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a fluorescence or confocal microscope.
-
The intensity and distribution of F-actin staining can be quantified using image analysis software (e.g., ImageJ/Fiji). The ratio of cortical to cytoplasmic F-actin can be a useful metric.
-
Logical Workflow of this compound Action
Conclusion
This compound, as a partial agonist of GPR40, primarily activates the Gαq signaling pathway in pancreatic β-cells. This leads to the production of IP3 and DAG, a subsequent rise in intracellular calcium, and the activation of downstream kinases such as PKD1. These events converge to induce remodeling of the F-actin cytoskeleton, which is permissive for the potentiation of glucose-stimulated insulin secretion. While the main signaling axis is well-established, further research is needed to fully elucidate the quantitative aspects of these downstream events specifically for this compound and to understand the molecular basis of its off-target effects. This guide provides a foundational understanding of the signaling pathways of this compound for researchers in the field of metabolic diseases and drug discovery.
References
- 1. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the GPR40 Partial Agonist this compound through a Kinetically Controlled Dynamic Enzymatic Ketone Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
MK-8666 and Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] With an EC50 of approximately 0.54 to 0.9 nM for human GPR40, it was developed for the treatment of type 2 diabetes mellitus.[1][3] The primary mechanism of action for this compound involves enhancing glucose-dependent insulin secretion from pancreatic beta cells.[2][4][5][6] Although it showed robust glucose-lowering efficacy in early clinical trials, its development was discontinued due to liver safety concerns.[7][8] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action on insulin secretion, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: GPR40-Mediated Insulin Secretion
GPR40 is highly expressed in pancreatic beta cells and plays a crucial role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[4][9][10] The activation of GPR40 by agonists like this compound does not stimulate insulin release on its own but amplifies insulin secretion in a glucose-dependent manner.[5][6][10] This glucose dependency provides a potential advantage over other secretagogues by carrying a lower risk of hypoglycemia.[5]
The signaling cascade initiated by the binding of this compound to GPR40 predominantly involves the Gαq/11 pathway.[6] This activation leads to a series of intracellular events culminating in the exocytosis of insulin-containing granules.
Quantitative Data Summary
Clinical and preclinical studies have provided quantitative data on the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Context | Reference |
| EC₅₀ (GPR40 Agonism) | 0.54 - 0.9 nM | Human | [1][3] |
| Median Tₘₐₓ | 2.0 - 2.5 hours | Humans (Type 2 Diabetes) | [4][5] |
| Mean Terminal Half-life (t₁/₂) | 22 - 32 hours | Humans (Type 2 Diabetes) | [4][5] |
| Accumulation (AUC Day 14 vs Day 1) | 1.2 - 1.8 fold | Humans (150 mg & 500 mg doses) | [5] |
Table 2: Clinical Efficacy of this compound in Type 2 Diabetes Patients (14-Day Study)
| Dose | n | Change from Baseline in Fasting Plasma Glucose (vs. Placebo) | Change from Baseline in 24-h Weighted Mean Glucose (vs. Placebo) |
| Placebo | 18 | N/A | N/A |
| 50 mg | 9 | -30.8 mg/dL | -22.3 mg/dL |
| 150 mg | 18 | -36.0 mg/dL | -30.6 mg/dL |
| 500 mg | 18 | -54.1 mg/dL | -48.8 mg/dL |
| Data sourced from a double-blind, multisite, parallel-group study over 14 days of treatment.[4][5] |
Experimental Protocols and Methodologies
The investigation of this compound involved standard preclinical and clinical research protocols to assess its effects on insulin secretion and glucose metabolism.
In Vitro Assessment of Insulin Secretion
A common method to evaluate the direct effect of compounds on pancreatic beta cells is the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Objective: To determine if this compound potentiates insulin secretion from pancreatic beta cells in a glucose-dependent manner.
Methodology:
-
Cell Culture: A mouse pancreatic beta-cell line, such as MIN6, is cultured under standard conditions.[9]
-
Pre-incubation: Cells are washed and pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM) to establish a basal insulin secretion rate.
-
Incubation: The pre-incubation buffer is replaced with fresh KRBB containing:
-
Low glucose (2.5 mM) ± this compound
-
High glucose (e.g., 16.7 mM) ± this compound
-
Test concentrations of this compound are added to the appropriate wells.
-
-
Sample Collection: After a 1-2 hour incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
Data Analysis: Secreted insulin levels are normalized to total protein content or cell number and compared across different treatment groups.
Clinical Trial Protocol (Phase Ib)
The clinical efficacy and safety of this compound were evaluated in a Phase Ib study involving patients with type 2 diabetes.[4][5]
Study Design: A double-blind, multisite, parallel-group, placebo-controlled study.[4][5]
Participant Profile: 63 patients with type 2 diabetes.[4][5]
Treatment Arms:
-
Placebo (n=18)
-
This compound 50 mg (n=9)
-
This compound 150 mg (n=18)
-
This compound 500 mg (n=18)
Duration: Once-daily dosing for 14 days.[4][5]
Primary Endpoints: Safety and tolerability.
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 24-hour weighted mean glucose (WMG).
-
Pharmacokinetic parameters (Tₘₐₓ, t₁/₂, AUC).
Methodology:
-
Randomization: Patients were randomly assigned to one of the four treatment groups.
-
Dosing: Patients received their assigned oral dose once daily for 14 consecutive days.
-
Monitoring: Safety was assessed through the recording of adverse events, clinical laboratory tests, and vital signs. Hypoglycemic events were specifically monitored.
-
Efficacy Measurements: Plasma glucose levels were measured at baseline and on Day 15 to determine changes in FPG. 24-hour glucose profiles were assessed to calculate WMG.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after dosing on Day 1 and Day 14 to determine the plasma concentration of this compound over time.
Discontinuation and Safety Profile
Despite demonstrating robust glucose-lowering efficacy, the clinical development of this compound was halted during Phase I trials due to observations of liver injury.[7][8] Subsequent mechanistic studies were conducted to investigate the potential causes of this drug-induced liver injury (DILI).[8] Research indicated that the metabolism of this compound could form chemically reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester.[7][8] These reactive species are capable of forming covalent bonds with proteins, a mechanism that may contribute to cellular toxicity and the observed DILI.[8]
Conclusion
This compound is a potent partial GPR40 agonist that effectively enhances glucose-dependent insulin secretion. Its mechanism of action through the Gαq/11 signaling pathway in pancreatic beta cells was validated in preclinical models and early-phase clinical trials, where it produced significant reductions in fasting and 24-hour mean glucose levels in patients with type 2 diabetes.[4][5] However, the emergence of liver safety concerns, potentially linked to the formation of reactive metabolites, led to the discontinuation of its development.[7][8] The study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the GPR40 receptor for the treatment of metabolic diseases.
References
- 1. This compound | GPR40 agonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prosciento.com [prosciento.com]
- 5. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of GPR40 Activation by MK-8666: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects elicited by the activation of G protein-coupled receptor 40 (GPR40) by the selective partial agonist, MK-8666. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data: Potency and Comparative Efficacy
This compound is a potent and selective partial agonist of human GPR40. Its efficacy, as determined by the half-maximal effective concentration (EC50), has been quantified in various in vitro assays. For comparative purposes, the potencies of other notable GPR40 agonists are also presented.
| Compound | Agonist Type | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Partial Agonist | Human GPR40 | Inositol Phosphate (IP1) Assay | 0.54 | [1] |
| TAK-875 (Fasiglifam) | Partial Agonist | Human GPR40 | Calcium Mobilization (FLIPR) | 23 | [2] |
| AMG 837 | Partial Agonist | Human GPR40 | Calcium Flux (Aequorin) | 13.5 | [3] |
| AM-1638 | Full Agonist | Mouse GPR40 | Inositol Phosphate Accumulation | 12.9 | [1] |
GPR40 Signaling Pathway Activated by this compound
Activation of GPR40 by this compound primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This pathway is central to the physiological effects of this compound, particularly in pancreatic β-cells where it modulates glucose-stimulated insulin secretion.[4][5]
Caption: GPR40 signaling cascade initiated by this compound.
Upon binding of this compound, GPR40 activates Gαq, which in turn stimulates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6] The elevated intracellular Ca²⁺ is a primary driver of insulin granule exocytosis. Concurrently, DAG activates Protein Kinase C (PKC) and subsequently Protein Kinase D (PKD), which are involved in the potentiation of second-phase insulin secretion.[7][8]
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This assay is a standard method to quantify the activation of the Gαq signaling pathway. The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, serves as a stable surrogate for receptor activation.
Caption: Workflow for the Inositol Monophosphate (IP1) Assay.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR40 are cultured in appropriate media.[5][9]
-
Cell Seeding: One day prior to the assay, cells are seeded into 96-well or 384-well white microplates at a density of 40,000-60,000 cells per well and incubated overnight.[10]
-
Compound Preparation: Serial dilutions of this compound are prepared in an assay buffer. This buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1.[9]
-
Assay Procedure:
-
The cell culture medium is removed from the wells.
-
The prepared this compound dilutions are added to the respective wells.
-
The plate is incubated for 30 to 60 minutes at 37°C to allow for IP1 accumulation.[9]
-
-
Detection:
-
Cells are lysed, and detection reagents from a commercial kit (e.g., IP-One HTRF assay kit) are added. These reagents typically include IP1 labeled with a fluorescent donor (d2) and an anti-IP1 antibody labeled with a fluorescent acceptor (cryptate).[9]
-
-
Data Acquisition and Analysis:
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured using a compatible plate reader.
-
The ratio of the acceptor and donor fluorescence is calculated and used to determine the concentration of IP1.
-
EC50 values are calculated by plotting the IP1 concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Hepatocyte Stability Assay and Investigation of Hepatotoxicity
The clinical development of this compound was discontinued due to concerns about drug-induced liver injury (DILI).[5] The primary mechanism of toxicity involves the bioactivation of this compound into reactive metabolites.
Mechanism of Hepatotoxicity:
This compound is metabolized in the liver to form two primary reactive metabolites: an acyl glucuronide and an acyl CoA thioester .[4][7] These reactive intermediates can covalently bind to cellular proteins, forming protein adducts.[4][7] The formation of these adducts is a key event that can lead to cellular stress, immune responses, and ultimately, hepatocyte damage and liver injury.[4][7]
Caption: Experimental workflow to investigate this compound hepatotoxicity.
Detailed Methodology for Hepatocyte Stability and Reactive Metabolite Assessment:
-
Hepatocyte Preparation: Cryopreserved primary human hepatocytes are thawed and cultured according to standard protocols to ensure viability and metabolic activity.[4][11]
-
Incubation:
-
Hepatocytes are incubated in suspension or as a monolayer.[12][13]
-
A known concentration of this compound (often radiolabeled, e.g., [³H]this compound, to facilitate detection) is added to the hepatocyte culture.[4][7] The typical starting concentration is 1 µM.[11]
-
The incubation is carried out at 37°C in a humidified incubator.[12][13]
-
-
Time-Course Sampling: Aliquots of the hepatocyte suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13]
-
Reaction Quenching and Separation:
-
The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.[11][13]
-
The samples are then centrifuged to separate the supernatant (containing the parent drug and soluble metabolites) from the cell pellet (containing proteins and other cellular components).[11][13]
-
-
Analysis:
-
Supernatant Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. This allows for the determination of the rate of parent drug depletion (metabolic stability) and the formation of metabolites like the acyl glucuronide.[4][11]
-
Cell Pellet Analysis: The cell pellet is washed to remove unbound drug and metabolites. The amount of radioactivity remaining in the pellet is quantified by liquid scintillation counting to determine the extent of covalent binding of radiolabeled this compound metabolites to cellular proteins.[4][7] Further analysis, such as proteomics, can be performed to identify the specific proteins that are adducted.
-
-
Data Interpretation: The rate of disappearance of this compound provides a measure of its metabolic stability. The identification and quantification of reactive metabolites and the extent of covalent protein binding provide a direct assessment of the bioactivation pathway and the potential for DILI.
Summary of Cellular Effects
The activation of GPR40 by this compound leads to a cascade of intracellular events with both therapeutic potential and safety liabilities.
-
In Pancreatic β-Cells: The primary and intended effect is the potentiation of glucose-stimulated insulin secretion through the Gαq-PLC-IP3/DAG pathway. This offers a mechanism for improving glycemic control in type 2 diabetes.[4][5]
-
In Hepatocytes: A significant off-target effect is the metabolic bioactivation of this compound to reactive acyl glucuronide and acyl CoA thioester metabolites.[4][7] The subsequent covalent binding of these metabolites to hepatic proteins is a key initiating event for drug-induced liver injury, which ultimately led to the cessation of its clinical development.[4][5][7]
This technical guide provides a foundational understanding of the cellular pharmacology of this compound. The detailed methodologies and pathway diagrams serve as a resource for researchers in the fields of metabolic disease and drug metabolism to design and interpret experiments aimed at understanding GPR40 agonism and mitigating potential drug-induced toxicities.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Inositol metabolism and cell growth in a Chinese hamster ovary cell myo-inositol auxotroph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 | springermedicine.com [springermedicine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of MK-8666
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. Developed as a potential oral therapy for Type 2 Diabetes Mellitus, its mechanism involves amplifying glucose-dependent insulin secretion[1]. Despite demonstrating robust glucose-lowering effects in early clinical studies, the development of this compound was halted due to liver safety concerns[1][2]. Subsequent research revealed that this compound can be bioactivated into reactive metabolites—specifically an acyl glucuronide and an acyl CoA thioester—which form covalent adducts with proteins[2][3][4]. This property makes this compound a valuable tool compound for studying the mechanisms of drug-induced liver injury (DILI). These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its GPR40 agonist activity and its metabolic bioactivation profile.
GPR40 Agonist Activity Profiling
This compound acts by binding to an orthosteric site on the GPR40 receptor, which is highly expressed in pancreatic beta cells[1]. GPR40 couples primarily with Gαq proteins. Agonist binding initiates a signaling cascade that leads to the amplification of glucose-stimulated insulin secretion (GSIS)[1]. The potency of this compound can be quantified by measuring the accumulation of downstream signaling molecules, such as inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).
Data Presentation: Potency of this compound
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | Assay Type | Reported Value | Reference |
| This compound | Human GPR40 | Functional Agonism | EC50 = 0.54 nM | [5][6] |
Signaling Pathway Visualization
The diagram below illustrates the Gαq-mediated signaling pathway activated by this compound.
Experimental Protocol 1: GPR40 Functional Assay (IP-One HTRF)
This protocol describes a method to determine the EC50 of this compound by measuring IP1 accumulation in cells expressing human GPR40.
Materials:
-
HEK293 cells stably expressing human GPR40 (or other suitable host cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, 0.1% BSA).
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
384-well white, low-volume assay plates.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Preparation:
-
Culture hGPR40-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 2,500 cells/µL.
-
Dispense 4 µL of the cell suspension into each well of a 384-well plate (~10,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of this compound in assay buffer. A typical 10-point curve might range from 1 pM to 10 µM final concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 4 µL of the diluted compound or vehicle to the appropriate wells.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at 37°C.
-
-
Detection Reagent Preparation and Addition:
-
Reconstitute the IP-One HTRF reagents according to the manufacturer's instructions.
-
Add 4 µL of the IP1-d2 conjugate to each well.
-
Add 4 µL of the anti-IP1-cryptate antibody to each well.
-
-
Final Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Bioactivation and Metabolism
The DILI potential of this compound is linked to its metabolism into reactive species. The primary pathways involve the formation of an acyl glucuronide via UDP-glucuronosyltransferases (UGTs) and an acyl-CoA thioester via acyl-CoA synthetases[3][4]. These metabolites can covalently bind to cellular proteins.
Data Presentation: Summary of In Vitro Metabolism
| System | Cofactors Added | Major Metabolites Identified | Reference |
| Human Hepatocytes | N/A | Acyl Glucuronide | [2][3] |
| Rat Hepatocytes | N/A | Acyl Glucuronide, Taurine Conjugate | [2][3] |
| Human/Rat Liver Microsomes | UDPGA | Acyl Glucuronide | [2][3] |
| Human/Rat Liver Microsomes | ATP, Coenzyme A | Acyl-CoA Thioester | [2][3] |
Workflow Visualization
The following diagram outlines the experimental workflow for assessing the bioactivation of this compound.
Experimental Protocol 2: Bioactivation in Human Liver Microsomes
This protocol is designed to generate and identify reactive metabolites of this compound.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
This compound (radiolabeled, e.g., [³H]-MK-8666, is preferred for covalent binding studies, but non-labeled can be used for metabolite ID).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactors:
-
For Glucuronidation: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
For Acyl-CoA formation: Adenosine 5'-triphosphate (ATP), Coenzyme A (CoA), Magnesium Chloride (MgCl₂).
-
-
Quenching solution: Acetonitrile (ACN) with 0.1% formic acid.
-
LC-MS/MS system.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare two sets of reaction mixtures in microcentrifuge tubes on ice. Each tube should contain:
-
Phosphate buffer (pH 7.4).
-
HLM (final concentration 0.5 - 1.0 mg/mL).
-
This compound (final concentration 1-10 µM).
-
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
-
Initiating the Reaction:
-
To Set 1 , add UDPGA (final concentration ~2 mM) to initiate glucuronidation.
-
To Set 2 , add ATP (~2 mM), CoA (~0.1 mM), and MgCl₂ (~5 mM) to initiate acyl-CoA formation.
-
Include negative controls for each set without cofactors.
-
Vortex gently and incubate at 37°C for 60 minutes.
-
-
Terminating the Reaction:
-
Stop the reactions by adding 2 volumes of ice-cold ACN.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
Analyze the supernatant by LC-MS/MS to identify the parent compound and its metabolites (e.g., acyl glucuronide). The detection of acyl-CoA itself is challenging, but its formation can be inferred from downstream conjugates if trapping agents are used[3].
-
Covalent Protein Binding Assessment
Quantifying the extent of irreversible binding to proteins is a key step in assessing DILI risk. This is typically done using a radiolabeled compound. Studies have shown that higher levels of covalent binding were observed when this compound was incubated with liver microsomes in the presence of CoA and ATP compared to UDPGA[2][3].
Experimental Protocol 3: Microsomal Covalent Binding Assay
This protocol quantifies the amount of [³H]-MK-8666 that becomes irreversibly bound to microsomal proteins.
Materials:
-
All materials from Protocol 2.
-
Radiolabeled [³H]-MK-8666.
-
Wash solution: 80:20 Methanol:Water.
-
Solubilization buffer: 1 N NaOH or a commercial solubilizer (e.g., Solvable).
-
Liquid Scintillation Cocktail.
-
Liquid Scintillation Counter.
Methodology:
-
Incubation and Termination:
-
Perform the incubation as described in Protocol 2 using [³H]-MK-8666.
-
-
Protein Precipitation and Washing:
-
After quenching with ACN and centrifuging, discard the supernatant.
-
Resuspend the protein pellet in 1 mL of the wash solution (80:20 Methanol:Water).
-
Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Discard the supernatant. Repeat this wash step at least three times to remove all non-covalently bound radioactivity.
-
-
Protein Solubilization and Quantification:
-
After the final wash, allow the pellet to air-dry.
-
Solubilize the protein pellet in 500 µL of 1 N NaOH by heating at 60°C for 30-60 minutes.
-
Take an aliquot of the solubilized protein for protein concentration determination (e.g., BCA assay).
-
Take another aliquot and add it to a vial containing liquid scintillation cocktail.
-
-
Data Acquisition and Calculation:
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the amount of covalently bound drug (in pmol equivalent/mg protein) using the specific activity of the [³H]-MK-8666, the measured DPM, and the protein concentration.
Calculation: Covalent Binding (pmol/mg) = (DPM in sample / Specific Activity of [³H]-MK-8666 in DPM/pmol) / (Protein amount in mg)
-
References
- 1. This compound|GPR40 Agonist|For Research Use [benchchem.com]
- 2. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of MK-8666 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MK-8666 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[1][4] Upon activation by agonists like this compound, GPR40 primarily couples to Gαq proteins, initiating a downstream signaling cascade that results in increased intracellular calcium and amplified insulin release.[1] Although investigated as a potential therapeutic for Type 2 Diabetes Mellitus, the clinical development of this compound was halted due to concerns about liver safety.[1][5][6][7] This was attributed to the bioactivation of this compound into reactive acyl glucuronide and acyl CoA thioester metabolites, which can form protein adducts and potentially lead to drug-induced liver injury (DILI).[1][5][6][7] These characteristics make this compound a valuable tool for in vitro studies of GPR40 signaling and for investigating mechanisms of metabolic bioactivation and hepatotoxicity.
Mechanism of Action
This compound acts as a partial agonist at an orthosteric site on the GPR40 receptor.[1] This binding event activates the receptor, leading to the engagement of Gαq signaling pathways. The activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium is a key signal for the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Signaling Pathway Diagram
References
- 1. This compound|GPR40 Agonist|For Research Use [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GPR40 agonist | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of MK-8666
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2] Activation of GPR40 by agonists like this compound enhances insulin release in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][2] However, the clinical development of this compound was discontinued due to liver safety concerns, specifically drug-induced liver injury (DILI).[3][4] This was linked to the formation of reactive acyl glucuronide and acyl CoA thioester metabolites.[4] Despite its discontinuation for clinical use, this compound remains a valuable tool for preclinical research to understand the pharmacology of GPR40 and the mechanisms of DILI.
These application notes provide an overview of the mechanism of action of this compound, recommended dosage for in vivo studies based on data from structurally similar compounds, and detailed protocols for experimental procedures.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the GPR40 receptor.[1] The primary signaling pathway activated by GPR40 partial agonists is the Gαq pathway.[5] Upon binding of this compound, the Gαq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose levels.[6]
Figure 1: GPR40 signaling pathway activated by this compound.
In Vivo Dosage and Administration
Recommended Starting Dose Range:
Based on studies with similar GPR40 partial agonists, a starting dose range of 3-30 mg/kg , administered via oral gavage, is recommended for efficacy studies in rodent models of type 2 diabetes.[2] It is crucial to perform a dose-response study to determine the optimal dose for the specific animal model and experimental endpoint.
Important Consideration: Due to the known liver toxicity of this compound, it is imperative to include liver function tests (e.g., ALT, AST) and histological analysis of liver tissue in all in vivo studies, particularly in chronic dosing paradigms.[3][4]
Data Presentation
The following tables summarize representative data for a GPR40 partial agonist, MK-2305, in a diabetic rat model, which can be used as a reference for designing studies with this compound.
Table 1: Acute Efficacy of a GPR40 Partial Agonist (MK-2305) in an Oral Glucose Tolerance Test (OGTT) in GK Rats [2]
| Dose (mg/kg, PO) | Glucose AUC Reduction (%) vs. Vehicle |
| 0.3 | 18% |
| 3 | 40% |
| 10 | 54% |
Table 2: Chronic Efficacy of a GPR40 Partial Agonist (MK-2305) on Fasting Blood Glucose in GK Rats [7]
| Dose (mg/kg, in feed) | Fasting Blood Glucose Reduction (%) vs. Vehicle (Day 7) | Fasting Blood Glucose Reduction (%) vs. Vehicle (Day 14) |
| 10 | 19% | 26% |
| 30 | 19% | 30% |
Experimental Protocols
Formulation of this compound for Oral Gavage
A common vehicle for oral administration of similar compounds is 0.5% methylcellulose in sterile water.[7]
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle or other homogenization equipment
-
Stir plate and stir bar
-
Sterile tubes for storage
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If necessary, triturate the powder in a mortar and pestle to ensure a fine consistency.
-
Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder and mix to form a uniform paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure uniformity.
-
Store the formulation at 4°C for short-term use. Always re-suspend thoroughly before each use.
Oral Gavage Administration Protocol (Mouse)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved with a ball tip)
-
1 mL syringes
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the calculated volume of the this compound formulation.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow for an Acute Efficacy Study (OGTT)
Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Recommended Animal Models
-
Diabetic Models: For efficacy studies, rodent models of type 2 diabetes are recommended.
-
Knockout Models:
-
GPR40 knockout mice: Essential for confirming that the observed effects of this compound are specifically mediated through the GPR40 receptor.[1]
-
Conclusion
This compound is a valuable research tool for investigating the role of GPR40 in glucose homeostasis. The provided information on dosage, administration, and experimental protocols serves as a guide for researchers to design and conduct robust in vivo studies. Given the history of liver-related adverse events, careful monitoring of liver function is a critical component of any study involving this compound.
References
- 1. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent | PLOS One [journals.plos.org]
- 2. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in MK-8666 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical research of MK-8666, a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40/FFAR1). This document details the mechanism of action of this compound, relevant animal models for efficacy and safety studies, experimental protocols, and quantitative data where available.
Introduction to this compound
This compound was developed as a potential oral therapeutic for Type 2 Diabetes Mellitus (T2DM). Its mechanism of action involves the potentiation of glucose-dependent insulin secretion from pancreatic β-cells by activating GPR40. While showing promise in early clinical trials, its development was halted due to concerns of drug-induced liver injury (DILI)[1]. This liver toxicity is believed to be caused by the formation of reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester, which can form protein adducts[1].
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the orthosteric site of GPR40, a receptor primarily coupled to the Gαq signaling pathway. Upon binding, it stimulates a cascade of intracellular events that lead to the amplification of insulin secretion in the presence of elevated glucose levels.
Animal Models for Efficacy Studies
The primary goal of efficacy studies for this compound is to evaluate its glucose-lowering effects. Rodent models of type 2 diabetes are commonly employed for this purpose.
Recommended Animal Models:
-
Zucker Diabetic Fatty (ZDF) Rats: These rats are a well-established model of obesity, insulin resistance, and subsequent type 2 diabetes. They exhibit many of the metabolic dysfunctions seen in human T2DM.
-
Goto-Kakizaki (GK) Rats: This is a non-obese model of spontaneous type 2 diabetes, characterized by impaired glucose-stimulated insulin secretion.
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.
Quantitative Data Summary (Efficacy):
No specific in vivo efficacy data for this compound is publicly available. The following table is a representative summary based on studies of similar GPR40 agonists, such as MK-2305, in diabetic rodent models.
| Animal Model | Compound | Dose (mg/kg) | Administration Route | Duration | Key Efficacy Endpoints | Quantitative Results |
| Goto-Kakizaki (GK) Rat | MK-2305 | 1, 3, 10 | Oral Gavage | Acute | Oral Glucose Tolerance Test (OGTT) - Glucose AUC | Dose-dependent reduction in glucose AUC |
| Goto-Kakizaki (GK) Rat | MK-2305 | 1, 3, 10 | Oral Gavage | Acute | Oral Glucose Tolerance Test (OGTT) - Insulin AUC | Dose-dependent increase in insulin AUC (59% to 124% increase) |
Animal Models for Safety and Toxicology Studies
Given the clinical discontinuation of this compound due to liver toxicity, robust preclinical safety and toxicology studies are crucial.
Recommended Animal Models and In Vitro Systems:
-
Sprague-Dawley Rats: A common rodent species for general toxicology studies.
-
Cynomolgus Monkeys: A non-rodent species often used in preclinical toxicology to assess potential human-relevant toxicities.
-
Rat and Human Hepatocytes/Liver Microsomes: In vitro systems are essential for studying the metabolic pathways of this compound and the formation of reactive metabolites.
Quantitative Data Summary (Toxicology):
Specific in vivo toxicology data for this compound is not publicly available. The following table summarizes key in vitro findings related to its bioactivation and provides representative in vivo data for a similar GPR40 agonist, TAK-875, which also exhibited liver toxicity.
| Species/System | Compound | Dose/Concentration | Duration | Key Toxicity Endpoints | Quantitative Results |
| Rat and Human Hepatocytes | This compound | Not Specified | In vitro | Metabolite Formation | Primary metabolism to acyl glucuronide. Taurine conjugate also formed in rat hepatocytes. |
| Rat and Human Liver Microsomes | This compound | Not Specified | In vitro | Covalent Protein Binding | Formation of protein adducts from reactive acyl glucuronide and acyl CoA thioester metabolites observed. |
| Rat | TAK-875 | 200, 600 mg/kg/day | 14 days | Serum ALT, Total Bile Acids (TBA), and Bilirubin (T-BIL) | Dose-dependent increases in ALT, TBA, and T-BIL. |
| Dog | TAK-875 | 600 mg/kg/day | 14 days | Serum ALT, TBA, and T-BIL | Less pronounced effects compared to rats, observed in a subset of animals. |
Experimental Protocols
Experimental Workflow for In Vivo Studies
Protocol 1: Oral Gavage Administration of this compound in Rodents
Objective: To administer a precise oral dose of this compound to rodents for efficacy or toxicology studies.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle
-
Analytical balance
-
Beakers and magnetic stirrer
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar and pestle to ensure a fine consistency.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Create a paste by mixing the this compound powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
Prepare the suspension fresh daily.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and mice).
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal securely against your body.
-
Measure the appropriate length for gavage needle insertion (from the tip of the animal's nose to the last rib).
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in place, slowly administer the compound suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
-
Protocol 2: In Vitro Metabolism and Covalent Binding Assay
Objective: To assess the metabolic profile of this compound and its potential for forming reactive metabolites and protein adducts in liver preparations.
Materials:
-
This compound (radiolabeled, e.g., [³H]this compound, can be used for quantitative binding studies)
-
Cryopreserved rat and human hepatocytes
-
Rat and human liver microsomes
-
Cofactors:
-
For glucuronidation: Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
For acyl-CoA formation: Coenzyme A (CoA), Adenosine triphosphate (ATP)
-
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Scintillation counter (for radiolabeled studies)
-
LC-MS/MS for metabolite identification
Procedure:
-
Hepatocyte Incubation:
-
Thaw and prepare cryopreserved hepatocytes according to the supplier's protocol.
-
Incubate hepatocytes with this compound at a specified concentration (e.g., 1-10 µM) in incubation medium at 37°C.
-
Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for metabolite analysis by LC-MS/MS.
-
-
Microsomal Incubation for Covalent Binding:
-
Incubate liver microsomes with [³H]this compound and the appropriate cofactors (UDPGA or CoA/ATP) at 37°C.
-
After the incubation period, precipitate the protein (e.g., with cold acetonitrile).
-
Wash the protein pellet repeatedly to remove any unbound radioactivity.
-
Quantify the amount of covalently bound radioactivity by scintillation counting.
-
Analyze the protein adducts by methods such as protease digestion followed by LC-MS/MS to identify the modified amino acid residues.
-
Conclusion
The study of this compound in animal models is critical for understanding both its therapeutic potential and its mechanisms of toxicity. While specific in vivo quantitative data for this compound is limited in the public domain, the information available on its mechanism, in vitro metabolism, and data from similar GPR40 agonists provide a strong foundation for designing and interpreting preclinical studies. The protocols outlined above offer a starting point for researchers investigating this and other GPR40 agonists. Careful consideration of the chosen animal model and experimental design is paramount to generating robust and translatable data.
References
MK-8666 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). It has been investigated for its potential in the treatment of type 2 diabetes mellitus due to its ability to stimulate glucose-dependent insulin secretion. These application notes provide guidance on the solubility and preparation of this compound for experimental use, based on available information and common laboratory practices.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Data not available | Recommended for initial stock solution preparation. |
| Ethanol | Data not available | May be a suitable solvent, but solubility should be tested. |
| Water | Expected to be low | This compound is a complex organic molecule with low aqueous solubility. |
| PBS (pH 7.4) | Expected to be low | Solubility in aqueous buffers is likely to be limited. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 5.216 mg of this compound (Molecular Weight: 521.6 g/mol ) for a final volume of 1 mL.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Rodent)
This protocol provides a general method for preparing a suspension of this compound for oral gavage in rodents. The clinical trials of this compound involved oral administration.[1][2]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a mixture of 0.5% CMC, 0.25% Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes or syringes
Procedure:
-
Weighing the Compound: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.
-
Suspension Preparation:
-
Mortar and Pestle Method: Place the weighed this compound powder in a mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth paste. Gradually add the remaining vehicle while continuing to mix until a homogenous suspension is formed.
-
Homogenizer Method: Place the weighed this compound powder in a sterile tube. Add the vehicle and use a homogenizer to create a uniform suspension.
-
-
Final Volume and Mixing: Adjust the final volume with the vehicle to achieve the target concentration. Vortex the suspension thoroughly before each administration to ensure uniformity.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.
Note: The stability of the suspension should be evaluated. It is recommended to prepare the formulation fresh on the day of the experiment. The appropriate dose and vehicle should be determined based on the specific experimental design and animal model.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Workflow for preparing this compound for in vitro experiments.
References
Measuring GPR40 Activation by MK-8666: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] MK-8666 is a potent and selective partial agonist of GPR40, demonstrating a high affinity for the human receptor.[2] This document provides detailed application notes and protocols for measuring the activation of GPR40 by this compound using common in vitro functional assays.
This compound has been characterized as a partial GPR40 agonist with a reported EC50 of 0.54 nM for human GPR40.[2] Its mechanism of action primarily involves the Gαq signaling pathway, which is the canonical pathway for GPR40 activation.[1][3] However, emerging evidence suggests that GPR40 signaling can be more complex, involving Gαs and β-arrestin pathways, potentially leading to biased agonism by different ligands.[3][4]
This guide will focus on two primary methods to quantify GPR40 activation: calcium mobilization assays and inositol monophosphate (IP-1) accumulation assays. A protocol for a β-arrestin recruitment assay is also included as a complementary method to explore potential biased signaling.
Data Presentation: Pharmacological Properties of this compound and Control Compounds
The following table summarizes the quantitative data for this compound and a commonly used GPR40 agonist, TAK-875, which can serve as a positive control in the described assays.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Human GPR40 | Not Specified | Not Specified | 0.54 nM | [2] |
| TAK-875 | Human GPR40 | IP Production | CHO-hGPR40 | 72 nM | [5] |
| TAK-875 | Human GPR40 | Calcium Flux | CHO cells | 29.6 nM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
GPR40 Signaling Pathways
Caption: GPR40 signaling pathways activated by agonists like this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the GPR40 calcium mobilization assay.
Experimental Workflow: IP-1 Accumulation Assay
Caption: Workflow for the GPR40 IP-1 HTRF accumulation assay.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40 (CHO-hGPR40 or HEK-hGPR40).
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent calcium assay kit.
-
Probenecid: Anion transport inhibitor to prevent dye leakage from cells (if required for the cell line).
-
Test Compound: this compound.
-
Positive Control: TAK-875 or a long-chain fatty acid (e.g., linoleic acid).
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).
2. Procedure
-
Cell Plating: The day before the assay, seed the GPR40-expressing cells into the microplates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in assay buffer. If necessary, add probenecid to a final concentration of 2.5 mM.[3]
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.[3]
-
Incubate the plate for 60 minutes at 37°C in the dark.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[3]
-
Prepare dilutions for the positive control (TAK-875) and a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).[3]
-
Set the instrument to record fluorescence (e.g., Excitation: 488 nm, Emission: 525 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound dilutions to the wells, and the fluorescence reading will continue for an additional 1-2 minutes to capture the peak response.
-
3. Data Analysis
-
The change in fluorescence is typically calculated as the maximum peak response minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of a saturating concentration of a full agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: IP-1 Accumulation Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, which is produced upon Gq-coupled receptor activation. The use of LiCl in the assay buffer inhibits the degradation of IP-1, allowing for its accumulation and detection.[6]
1. Materials and Reagents
-
Cell Line: CHO-hGPR40 or HEK-hGPR40 cells.
-
Cell Culture Medium: As described in Protocol 1.
-
Assay Plates: White, low-volume 384-well microplates.
-
IP-One HTRF Assay Kit: (e.g., from Cisbio), containing IP1-d2 conjugate, anti-IP1 cryptate Tb conjugate, and lysis buffer.
-
Stimulation Buffer: Assay buffer from the kit, typically supplemented with 50 mM LiCl.
-
Test Compound: this compound.
-
Positive Control: TAK-875.
-
HTRF-compatible Plate Reader: (e.g., PHERAstar FS).
2. Procedure
-
Cell Plating: Seed 15,000 cells per well in 20 µL of culture medium into the 384-well plates and incubate overnight at 37°C, 5% CO2.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and controls in the stimulation buffer.
-
Cell Stimulation:
-
IP-1 Detection:
-
Following the stimulation, add the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves adding the IP1-d2 conjugate and the anti-IP1 cryptate conjugate sequentially to the wells.
-
Incubate the plate for 60 minutes at room temperature in the dark.[8]
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
3. Data Analysis
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) x 10^4 for each well.[6]
-
The HTRF signal is inversely proportional to the amount of IP-1 produced.[8]
-
Convert the HTRF ratios to IP-1 concentrations using a standard curve generated with known amounts of IP-1.
-
Plot the IP-1 concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40, providing insights into receptor desensitization and potential for biased signaling. This protocol is based on the DiscoverX PathHunter assay principle.
1. Materials and Reagents
-
Cell Line: PathHunter β-Arrestin GPCR cell line for GPR40 (engineered to co-express a ProLink-tagged GPR40 and an Enzyme Acceptor-tagged β-arrestin).
-
Cell Culture and Plating Reagents: As specified by the cell line provider.
-
Assay Plates: White, 384-well microplates.
-
PathHunter Detection Reagents: Containing the chemiluminescent substrate.
-
Test Compound: this compound.
-
Positive Control: A known GPR40 agonist that induces β-arrestin recruitment.
-
Chemiluminescent Plate Reader.
2. Procedure
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of this compound and controls in the appropriate assay buffer.
-
Add the compound dilutions to the cell plate.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes.[10]
-
Signal Detection:
-
Allow the plates and the PathHunter detection reagents to equilibrate to room temperature.
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescence on a plate reader.
3. Data Analysis
-
The chemiluminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Normalize the data to the vehicle control (0%) and a saturating concentration of a positive control (100%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Calcium Mobilization Assay for the GPR40 Agonist MK-8666
For Research Use Only.
Introduction
MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin secretion.[1][4] Upon agonist binding, GPR40 couples to Gαq proteins, initiating a downstream signaling cascade that results in the mobilization of intracellular calcium.[1] This application note provides a detailed protocol for a high-throughput calcium mobilization assay to characterize the activity of this compound and other potential GPR40 agonists using a fluorescent-based detection method.
The assay is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) system and is suitable for researchers in drug discovery and development screening for novel GPR40 modulators. While this compound was investigated as a potential therapy for Type 2 Diabetes Mellitus, its clinical development was halted due to liver safety concerns.[1][5] Nevertheless, it remains a valuable tool for in vitro research of GPR40 signaling.
Signaling Pathway
Activation of GPR40 by an agonist such as this compound leads to the activation of the Gαq subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.
Figure 1: GPR40 signaling pathway leading to calcium mobilization.
Quantitative Data Summary
The following table summarizes the potency of this compound on human GPR40.
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Human GPR40 | Calcium Mobilization | 0.54 | [2][3] |
Experimental Protocol
This protocol is adapted for a 384-well format using a FLIPR system. Adjust volumes accordingly for other plate formats.
Materials and Reagents
-
Cell Line: HEK-293 or CHO cells stably expressing human GPR40 (e.g., from a commercial vendor or developed in-house).
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates.
-
This compound: Prepare a stock solution in DMSO.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit): Includes a calcium-sensitive dye and a quencher.[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR or equivalent microplate reader.
Experimental Workflow
Figure 2: Experimental workflow for the calcium mobilization assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Harvest and count the GPR40-expressing cells.
-
Seed the cells into 384-well black-wall, clear-bottom assay plates at a density that will result in an 80-90% confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Calcium Mobilization Assay
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer in a 384-well polypropylene compound plate. The final concentrations should be prepared at a higher concentration (e.g., 5x) to account for dilution upon addition to the cell plate.
-
Include appropriate controls: vehicle control (e.g., DMSO in assay buffer) and a positive control (e.g., a known GPR40 agonist).
-
-
Dye Loading:
-
Prepare the fluorescent dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[6]
-
Remove the cell plates from the incubator and add an equal volume of the dye loading buffer to each well (e.g., for 25 µL of cells and media, add 25 µL of loading buffer).[6]
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
FLIPR Measurement:
-
Turn on the FLIPR instrument to allow it to warm up.
-
Place the cell plate and the compound plate into the appropriate locations within the instrument.
-
Set up the instrument protocol:
-
Define the wells to be read.
-
Set the baseline fluorescence reading time (e.g., 10-20 seconds).
-
Configure the automated addition of the compound from the compound plate to the cell plate.
-
Set the post-addition fluorescence reading time (e.g., 2-3 minutes) with appropriate intervals.[7]
-
-
Initiate the assay. The instrument will measure the baseline fluorescence, add the this compound or control solutions, and then continue to measure the fluorescence to detect the change in intracellular calcium concentration.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Low receptor expression- Suboptimal cell density- Dye loading issues | - Verify GPR40 expression in the cell line.- Optimize cell seeding density.- Ensure complete dissolution of the dye and appropriate incubation time. |
| High Well-to-Well Variation | - Uneven cell seeding- Pipetting errors | - Ensure a homogenous cell suspension during plating.- Use calibrated and precise pipettes. |
| Response in Vehicle Control Wells | - DMSO sensitivity of cells- Contamination | - Lower the final DMSO concentration.- Use fresh, sterile reagents and aseptic techniques. |
Conclusion
This application note provides a robust and high-throughput method for characterizing the activity of this compound and other GPR40 agonists through a calcium mobilization assay. The detailed protocol and workflows are intended to guide researchers in setting up and executing this assay to obtain reliable and reproducible data for their drug discovery and pharmacological research endeavors.
References
- 1. This compound|GPR40 Agonist|For Research Use [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for MK-8666 in Pancreatic Beta-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in mediating glucose-dependent insulin secretion (GDIS) stimulated by free fatty acids. Activation of GPR40 by agonists like this compound represents a therapeutic strategy for type 2 diabetes by enhancing the body's natural insulin secretion in response to elevated glucose levels, thereby minimizing the risk of hypoglycemia.
These application notes provide a comprehensive guide for the use of this compound in in-vitro studies utilizing pancreatic beta-cell lines. The information includes the mechanism of action, quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. While clinical trials with this compound were discontinued due to liver safety concerns, the compound remains a valuable tool for research into GPR40 signaling and beta-cell physiology.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | System | Reference |
| EC50 (GPR40 activation) | 0.54 nM | Human | Recombinant cells | [1] |
| Selectivity | Selective for GPR40 over GPR119, GPR43, GPR41, and GPR120 | Not specified | Not specified | [1] |
Note: In the absence of publicly available in-vitro functional data for this compound in pancreatic beta-cell lines, the provided EC50 value is for receptor binding in a recombinant system. This value can be used as a starting point for determining optimal concentrations in functional assays.
Clinical Trial Data (for context)
A clinical study in patients with type 2 diabetes demonstrated the glucose-lowering efficacy of this compound.[2]
| Dosage | Mean Reduction in 24-h Weighted Mean Glucose (vs. placebo) |
| 50 mg | 22.3 mg/dL |
| 150 mg | 30.6 mg/dL |
| 500 mg | 48.8 mg/dL |
Signaling Pathway of this compound in Pancreatic Beta-Cells
This compound, as a GPR40 agonist, stimulates a signaling cascade that potentiates glucose-stimulated insulin secretion. The binding of this compound to GPR40 on the surface of pancreatic beta-cells activates the Gαq/11 subunit of the G-protein.[3] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a key signal that enhances the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose levels.[3]
Caption: GPR40 signaling pathway activated by this compound in pancreatic beta-cells.
Experimental Protocols
Cell Culture of Pancreatic Beta-Cell Lines
1. MIN6 Mouse Insulinoma Cell Line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM), supplemented with 15% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.[6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 95% air and 5% CO2.[8]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach with a gentle trypsin-EDTA solution, and re-seed at a 1:3 to 1:5 ratio.[8]
2. INS-1E Rat Insulinoma Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.[9][10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 95% air and 5% CO2.
-
Subculturing: Passage cells every 2-3 days. The protocol is similar to that for MIN6 cells.
Experimental Workflow for In-Vitro Assays
Caption: General workflow for in-vitro assays with this compound in beta-cell lines.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from methods used for other GPR40 agonists.[11]
-
Cell Seeding: Seed MIN6 or INS-1E cells into 24-well plates at a density of 2 x 105 cells/well and culture for 48-72 hours until they form a confluent monolayer.
-
Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM). Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C.
-
Treatment: Prepare a dilution series of this compound (e.g., 0.1 nM to 1 µM) in low glucose KRB buffer. Remove the starvation buffer and add the this compound solutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare high glucose KRB buffer (16.7 mM) with the corresponding concentrations of this compound. Remove the treatment buffer and add the high glucose stimulation buffer. Incubate for 1-2 hours at 37°C. Include appropriate controls (low glucose, high glucose without this compound).
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Plot the dose-response curve to determine the EC50 of this compound for potentiating GSIS.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is based on general methods for measuring calcium influx.[12][13]
-
Cell Seeding: Seed MIN6 or INS-1E cells onto black-walled, clear-bottom 96-well plates at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the same buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Washing: Gently wash the cells twice with the buffer to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a few minutes.
-
Compound Addition: Add varying concentrations of this compound to the wells and continue to monitor the fluorescence signal.
-
Stimulation: After a stable baseline with the compound is achieved, inject a high concentration of glucose (e.g., to a final concentration of 16.7 mM) and continue recording the fluorescence to observe the potentiation of the glucose-induced calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity over time. The peak fluorescence after stimulation is indicative of the intracellular calcium concentration. Plot the dose-response curve of this compound's effect on the glucose-stimulated calcium peak to determine its EC50.
Conclusion
This compound is a valuable research tool for investigating the role of GPR40 in pancreatic beta-cell function. The provided protocols offer a framework for conducting in-vitro studies to characterize its effects on insulin secretion and intracellular calcium signaling. Researchers should optimize these protocols for their specific experimental conditions and cell line passages. While the clinical development of this compound was halted, its potent and selective GPR40 agonism makes it a useful probe for elucidating the therapeutic potential and challenges of targeting this receptor for the treatment of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-resolution analysis of the cytosolic Ca2+ events in β cell collectives in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8666 Glucose Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8666 is a partial agonist of the G-protein coupled receptor 40 (GPR40), which has been investigated for its potential as a therapeutic agent for type 2 diabetes.[1][2][3] GPR40 is known to mediate free fatty acid-induced insulin secretion from pancreatic beta cells.[1][2][3] Clinical studies have demonstrated that this compound exhibits robust glucose-lowering efficacy.[1][2][3] However, its development was halted due to concerns about liver toxicity.[2][4] These application notes provide a detailed framework for designing and conducting in vitro experiments to investigate the effects of this compound on glucose uptake and its underlying signaling pathways.
Mechanism of Action
This compound acts as a partial agonist for GPR40.[2] Activation of GPR40 in pancreatic β-cells by agonists like this compound is known to stimulate insulin secretion, which in turn can promote glucose uptake in peripheral tissues like skeletal muscle and adipocytes. The insulin signaling pathway is a critical component in regulating glucose transport into cells.[5][6] Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.[6][7]
Data Presentation
Clinical Trial Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data from a phase Ib clinical study of this compound in patients with type 2 diabetes.[1][2]
Table 1: Pharmacokinetic Parameters of this compound (Day 14)
| Parameter | 50 mg (n=9) | 150 mg (n=18) | 500 mg (n=18) |
| Tmax (h) | 2.0 - 2.5 | 2.0 - 2.5 | 2.0 - 2.5 |
| Apparent t½ (h) | 22 - 32 | 22 - 32 | 22 - 32 |
| Accumulation (AUC Day 14 / AUC Day 1) | ~1.2 - 1.8 | ~1.2 - 1.8 | ~1.2 - 1.8 |
Data synthesized from clinical trial results.[2]
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline (Day 15)
| Treatment Group | Mean Reduction in FPG (mg/dL) vs. Placebo |
| 50 mg this compound | 30.8 |
| 150 mg this compound | 36.0 |
| 500 mg this compound | 54.1 |
Data from a 14-day treatment study in patients with type 2 diabetes.[1][2]
Table 3: Change in 24-hour Weighted Mean Glucose (WMG) from Baseline (Day 14)
| Treatment Group | Mean Reduction in 24-h WMG (mg/dL) vs. Placebo |
| 50 mg this compound | 22.3 |
| 150 mg this compound | 30.6 |
| 500 mg this compound | 48.8 |
Data from a 14-day treatment study in patients with type 2 diabetes.[2]
Mandatory Visualizations
Caption: this compound signaling pathway for glucose uptake.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: In Vitro 2-Deoxyglucose Uptake Assay
This protocol is adapted from standard methods for measuring glucose uptake in cultured cells.[8][9][10][11] It can be performed using either radiolabeled 2-deoxy-D-glucose ([³H]2dG) or a non-radioactive bioluminescent assay.
Materials:
-
Differentiated myotubes (e.g., L6) or adipocytes (e.g., 3T3-L1) in 6-well or 96-well plates
-
This compound stock solution (in DMSO)
-
Insulin solution
-
Serum-free culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-glucose (radiolabeled or non-radiolabeled, depending on the assay)
-
Cytochalasin B (as a negative control for glucose transport)
-
Lysis buffer
-
Scintillation counter or luminometer
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells to form mature myotubes or adipocytes according to standard protocols.
-
Serum Starvation: Wash the differentiated cells twice with PBS and then incubate in serum-free medium for 3-4 hours.[8]
-
Treatment:
-
Replace the medium with KRH buffer.
-
Add this compound at various concentrations (e.g., 1, 10, 100 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO).
-
For positive controls, add insulin (e.g., 100 nM).
-
To assess the combined effect, co-incubate with this compound and insulin.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.[8]
-
-
Glucose Uptake:
-
Termination and Lysis:
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Data Analysis:
-
Normalize the glucose uptake values to the protein concentration in each well.
-
Calculate the fold change in glucose uptake relative to the vehicle control.
-
Protocol 2: Western Blotting for Insulin Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.[5][12][13]
Materials:
-
Differentiated cells treated as described in Protocol 1.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-p-IRS-1, anti-total-IRS-1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound and/or insulin, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.
Conclusion
These application notes and protocols provide a comprehensive guide for investigating the effects of this compound on glucose uptake and its associated signaling pathways in vitro. The provided methodologies, data presentation formats, and visualizations are intended to facilitate the design and execution of robust and reproducible experiments for researchers in the field of metabolic drug discovery.
References
- 1. prosciento.com [prosciento.com]
- 2. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist this compound in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.sg]
- 10. Glucose Uptake Assays | Revvity [revvity.com]
- 11. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 12. pnas.org [pnas.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Analysis of GPR40 Following MK-8666 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the G-protein coupled receptor 40 (GPR40), with a focus on its modulation by the selective partial agonist MK-8666. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological and experimental pathways.
Introduction to GPR40 and this compound
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] Its activation by medium and long-chain fatty acids potentiates insulin release in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][2]
This compound is a potent and selective partial agonist of GPR40.[3][4] It was developed for the treatment of type 2 diabetes and has been shown to enhance insulin secretion.[3][4] However, its clinical development was discontinued due to observations of liver toxicity.[3][5][6] Despite this, this compound remains a valuable tool for preclinical research into GPR40 signaling and function.
Data Presentation: Quantitative Analysis of GPR40 Expression
Quantitative analysis of IHC staining, often expressed as an H-score, provides a more objective measure of protein expression. The H-score is calculated by multiplying the percentage of positive cells at each staining intensity level (0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) by the corresponding intensity score, with a final score ranging from 0 to 300.
Table 1: Representative Quantitative Analysis of GPR40 Expression in Pancreatic Islets
| Treatment Group | N | GPR40 Staining Intensity (H-Score, Mean ± SEM) | Fold Change vs. Control | p-value |
| Vehicle Control | 10 | 150 ± 15 | 1.0 | - |
| This compound (Low Dose) | 10 | 180 ± 20 | 1.2 | <0.05 |
| This compound (High Dose) | 10 | 210 ± 18 | 1.4 | <0.01 |
| Diabetic Model | 10 | 90 ± 12 | 0.6 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on qualitative findings in the literature suggesting that GPR40 expression can be modulated by various factors. Researchers should generate their own quantitative data for specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for GPR40 on paraffin-embedded tissue sections.
Protocol: Immunohistochemistry for GPR40 in Paraffin-Embedded Pancreatic Tissue
1. Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal or monoclonal anti-GPR40 antibody validated for IHC. (e.g., Novus Biologicals, NLS1595).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T).
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Xylene and Graded Ethanol Series (100%, 95%, 70%).
-
Distilled Water.
-
Paraffin-embedded pancreatic tissue sections (4-5 µm).
2. Procedure:
a. Deparaffinization and Rehydration:
- Place slides in a 56-60°C oven for 15 minutes.[9]
- Immerse slides in two changes of xylene for 5 minutes each.[9]
- Rehydrate slides through two changes of 100% ethanol for 3 minutes each.[9]
- Immerse slides in 90% ethanol for 3 minutes.[9]
- Immerse slides in 80% ethanol for 3 minutes.[9]
- Rinse slides in gently running tap water for 30 seconds.[9]
- Place slides in a PBS wash bath for 30 minutes.[9]
b. Antigen Retrieval:
- Immerse slides in Sodium Citrate Buffer (pH 6.0).
- Heat the slides in a pressure cooker to 120°C for 2.5 minutes, or in a water bath at 95-100°C for 20-40 minutes.[10]
- Allow slides to cool to room temperature in the buffer.
- Wash slides three times with distilled water for 2 minutes each.[10]
c. Blocking Endogenous Peroxidase:
- Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10]
- Rinse slides with PBS.
d. Blocking Non-Specific Binding:
- Incubate sections with 5% Normal Goat Serum in PBS for 30-60 minutes at room temperature.
e. Primary Antibody Incubation:
- Dilute the anti-GPR40 primary antibody to its optimal concentration in the diluent.
- Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
f. Secondary Antibody Incubation:
- Wash slides three times with PBS-T for 5 minutes each.
- Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
- Incubate for 30-60 minutes at room temperature.
g. Detection:
- Wash slides three times with PBS-T for 5 minutes each.
- Apply the DAB chromogen solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing with distilled water.
h. Counterstaining and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount the coverslip using a permanent mounting medium.
Mandatory Visualizations
GPR40 Signaling Pathway
Activation of GPR40 by agonists such as this compound primarily initiates a signaling cascade through the Gαq protein subunit.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Some studies also suggest a potential for GPR40 to couple with Gαs, leading to cAMP production, particularly with certain synthetic agonists.
References
- 1. G-protein-coupled receptor 40 (GPR40) expression and its regulation in human pancreatic islets: the role of type 2 diabetes and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 protein levels are crucial to the regulation of stimulated hormone secretion in pancreatic islets. Lessons from spontaneous obesity-prone and non-obese type 2 diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Expression of the gene for a membrane-bound fatty acid receptor in the pancreas and islet cell tumours in humans: evidence for GPR40 expression in pancreatic beta cells and implications for insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of GPR40 in pancreatic beta-cells augments glucose-stimulated insulin secretion and improves glucose tolerance in normal and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-8666 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MK-8666, a potent and selective partial agonist of GPR40, for use in cell-based assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It was initially developed for the treatment of type 2 diabetes. Its mechanism of action involves binding to GPR40, which is highly expressed in pancreatic beta cells, leading to the potentiation of glucose-dependent insulin secretion.[1] GPR40 activation by agonists like this compound initiates a downstream signaling cascade primarily through Gαq proteins.[1]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: For a novel assay, it is advisable to perform a dose-response experiment starting with a broad concentration range. Given that the reported EC50 of this compound for human GPR40 is 0.54 nM, a logarithmic dilution series from 0.01 nM to 10 µM is a suitable starting point.[2] This wide range will help to identify the optimal concentration window for your specific cell line and experimental endpoint.
Q3: What are the critical considerations before using this compound in my experiments?
A3: A crucial point to consider is that the clinical development of this compound was discontinued due to liver safety concerns.[1] Studies have shown that this compound can be metabolized into reactive acyl glucuronide and acyl CoA thioester metabolites, which can form protein adducts and are implicated in drug-induced liver injury.[1][3] Therefore, it is essential to perform cytotoxicity assays in parallel with your functional assays to ensure that the observed effects are not due to cellular toxicity.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure solubility and stability, use high-quality, anhydrous DMSO. It is critical to keep the final concentration of DMSO in your cell culture medium low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Concentration is too low: The effective concentration can vary significantly between cell lines and assays. 2. Compound instability: this compound, being a carboxylic acid-containing drug, may be unstable in cell culture media over long incubation periods. 3. Low GPR40 expression: The cell line may not express GPR40 at a sufficient level. | 1. Test a higher and broader concentration range (e.g., up to 10 µM). 2. Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Perform a stability study (see Experimental Protocols). 3. Verify GPR40 expression in your cell line using qPCR or Western blot. Consider using a cell line engineered to overexpress GPR40. |
| High cell death across all concentrations | 1. Compound-induced cytotoxicity: As mentioned, this compound can form reactive metabolites that may be toxic to cells, particularly hepatocytes.[1][3] 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line. Ensure your experimental concentrations are below the toxic threshold. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in all experiments.[4] |
| Inconsistent or variable results | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and media composition can affect cellular responses. 2. Compound precipitation: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. 3. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the assay. 2. Visually inspect the media for any signs of precipitation after adding the compound. Pre-warming the media to 37°C before adding the compound can help. Prepare intermediate dilutions in media rather than adding a small volume of a highly concentrated stock directly to a large volume of media. 3. Ensure pipettes are properly calibrated and use careful pipetting techniques, especially for serial dilutions. |
| Discrepancy with expected partial agonism | 1. Assay-dependent effects: The manifestation of partial agonism can depend on the specific signaling pathway being measured and the level of receptor expression. 2. Off-target effects: At higher concentrations, the possibility of off-target effects increases. | 1. Characterize the response of this compound in multiple assays that measure different downstream signaling events (e.g., calcium mobilization vs. insulin secretion). Compare the maximal effect of this compound to that of a known full GPR40 agonist. 2. Use the lowest effective concentration of this compound. To confirm that the observed effect is GPR40-mediated, use a GPR40 antagonist to see if the effect is blocked, or use a control cell line that does not express GPR40. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and recommended starting concentrations for common cell-based assays.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Target | GPR40 (FFAR1) | [1] |
| Mechanism of Action | Partial Agonist | [1] |
| EC50 (human GPR40) | 0.54 nM | [2] |
| Primary Clinical Indication (Investigational) | Type 2 Diabetes | [1] |
| Known Liabilities | Potential for drug-induced liver injury via reactive metabolites | [1][3] |
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays
| Assay Type | Typical Cell Lines | Recommended Starting Concentration Range | Key Considerations |
| Calcium Mobilization | HEK293 or CHO cells stably expressing GPR40 | 0.1 nM - 1 µM | A rapid and robust assay for Gq-coupled GPCRs. Ideal for determining potency (EC50). |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6, INS-1E, primary islets | 1 nM - 10 µM | A key functional assay for GPR40 agonists. Requires careful optimization of glucose concentrations and incubation times. |
| Cytotoxicity Assay | Cell line of interest (especially primary hepatocytes or HepG2) | 0.1 µM - 100 µM | Essential to run in parallel to functional assays to rule out toxicity-mediated effects. |
| IP-One Assay | HEK293 or CHO cells stably expressing GPR40 | 0.1 nM - 1 µM | Measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Calcium Mobilization Assay
This protocol is designed for use with a fluorescence plate reader (e.g., FLIPR, FlexStation).
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
DMSO
-
Positive control (e.g., a known full GPR40 agonist)
Procedure:
-
Cell Plating: The day before the assay, seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in assay buffer, potentially with probenecid.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is plotted against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Materials:
-
MIN6 cells (or other insulin-secreting cell line)
-
24-well or 48-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound
-
DMSO
-
Positive control (e.g., a known insulin secretagogue)
-
Insulin ELISA kit
Procedure:
-
Cell Plating: Seed MIN6 cells into multi-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
-
Incubation with this compound:
-
Prepare low and high glucose KRBH solutions containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) in both low and high glucose buffers.
-
Remove the pre-incubation buffer and add the treatment buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatants to remove any detached cells and store at -20°C or -80°C until the insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
-
Plot the insulin secretion against the this compound concentration for both low and high glucose conditions.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prosciento.com [prosciento.com]
- 4. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MK-8666 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with the GPR40 partial agonist, MK-8666.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening and what can I do?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) becomes insoluble upon dilution into an aqueous medium where its solubility is much lower. To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Also, add the DMSO stock to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of this compound.
-
Adjust the pH: As this compound contains a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble salt.[4]
-
Incorporate a surfactant: Non-ionic surfactants can help to keep hydrophobic compounds in solution.
Q3: What is the recommended method for preparing a stock solution of this compound?
For initial stock solutions, using a high-purity, anhydrous organic solvent in which this compound is readily soluble is recommended. Based on data for similar compounds, DMSO is a suitable choice.[1][2][3]
Troubleshooting Guides
Guide 1: Preparing this compound for In Vitro Cellular Assays
If you are encountering precipitation of this compound in your cell culture medium, follow this troubleshooting workflow:
Guide 2: General Solubility Enhancement Strategies
This guide provides an overview of common techniques to improve the solubility of poorly soluble compounds like this compound.
| Strategy | Principle | Key Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium to increase the overall solvent capacity for the compound. | The final concentration of the co-solvent should be non-toxic to the experimental system (e.g., cells). Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form. For carboxylic acids like this compound, increasing the pH will enhance solubility.[4] | The chosen pH must be compatible with the experimental system and the stability of the compound. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | The concentration of the surfactant should be above its critical micelle concentration (CMC) for optimal effect but below a level that could be toxic to cells. Common non-ionic surfactants include Tween® 80 and Pluronic® F-68. |
| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby increasing its solubility. | The size of the cyclodextrin cavity must be appropriate for the size of the this compound molecule. |
| Particle Size Reduction | Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate. Techniques include micronization and nanosuspension. | This is more relevant for solid dosage form development and may not be directly applicable for preparing solutions for in vitro experiments from a supplied powder. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 521.63 g/mol )[5]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000 For 1 mg of this compound: Volume (µL) = (1 mg / 521.63 g/mol ) * 100,000 = 191.7 µL
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation with prolonged heating.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest (e.g., Phosphate-Buffered Saline - PBS).
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV absorbance or opaque for nephelometry)
-
Multichannel pipette
-
Plate reader (for UV absorbance or nephelometry)
-
-
Procedure:
-
Prepare a series of 2-fold serial dilutions of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
In the analysis plate, add the aqueous buffer to each well.
-
Transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the analysis plate containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.
-
Signaling Pathway
This compound is a partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Upon binding, it primarily activates the Gαq signaling pathway.
References
Technical Support Center: Improving Reproducibility in MK-8666 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with the GPR40 partial agonist, MK-8666. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic beta cells. Upon activation by agonists like this compound, GPR40 primarily couples to Gαq/11 proteins, initiating a signaling cascade that leads to a glucose-dependent increase in insulin secretion.[1] This makes it a subject of interest for type 2 diabetes research.
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound was halted due to liver safety concerns that emerged during Phase I clinical trials.[2][3] Research indicates that this compound can be metabolized into reactive acyl glucuronide and acyl CoA thioester metabolites.[2][3] These reactive metabolites can form covalent adducts with proteins, which is a potential mechanism for the observed drug-induced liver injury (DILI).[2][3]
Q3: What are the key considerations for storing and handling this compound?
A3: this compound is typically supplied as a solid and is soluble in DMSO. For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%) to avoid solvent-induced toxicity. Due to its potential for forming reactive metabolites, the stability of this compound in aqueous solutions at 37°C over the time course of an experiment should be considered.
Q4: Can the reactive metabolites of this compound affect my in vitro experimental results?
A4: Yes, the formation of reactive metabolites can potentially impact in vitro experiments. These metabolites can covalently bind to cellular proteins, which may lead to cytotoxicity or interfere with cellular signaling pathways, thus confounding the interpretation of your results.[2][3] This is a critical consideration, especially in longer-term cell-based assays or when using cell types with high metabolic activity.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High Variability or Poor Reproducibility in Calcium Mobilization Assays
-
Possible Cause:
-
Inconsistent Cell Health or Passage Number: GPR40 expression levels and cellular responsiveness can vary with cell passage number and overall health.
-
Suboptimal Dye Loading: Inconsistent dye loading can lead to variable baseline fluorescence and signal intensity.
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation in the assay buffer can lead to inconsistent concentrations.
-
Formation of Reactive Metabolites: Over longer incubation times, the formation of reactive metabolites could lead to cytotoxicity and altered cellular responses.
-
-
Troubleshooting Steps:
-
Cell Culture: Use a consistent and low passage number of cells for all experiments. Ensure cells are healthy and seeded at a consistent density.
-
Dye Loading: Optimize dye loading time and concentration. Ensure a consistent incubation period for all plates.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation after dilution in aqueous buffer. Consider using a buffer containing a low percentage of serum or BSA to improve solubility.
-
Assay Timing: Keep incubation times with the compound as short as feasible to minimize the potential for metabolite-induced effects.
-
Issue 2: Inconsistent or No Response in Glucose-Stimulated Insulin Secretion (GSIS) Assays with MIN6 or INS-1 Cells
-
Possible Cause:
-
Cell Line Responsiveness: The glucose responsiveness of MIN6 and INS-1 cells can decline with high passage numbers.[4]
-
Suboptimal Glucose Concentration: The potentiation of insulin secretion by GPR40 agonists is glucose-dependent. The glucose concentration used for stimulation may not be optimal.
-
Compound Stability in Media: this compound may not be stable in cell culture media over the entire duration of the assay.
-
Cytotoxicity: At higher concentrations or with prolonged exposure, this compound or its metabolites could be cytotoxic to the cells, impairing their ability to secrete insulin.
-
-
Troubleshooting Steps:
-
Cell Line Maintenance: Use low-passage MIN6 or INS-1 cells. Regularly test their glucose responsiveness to ensure a consistent stimulation index.
-
Glucose Optimization: Perform a glucose dose-response experiment to determine the optimal stimulating concentration for your specific cell line.
-
Time-Course Experiment: Assess the stability of this compound in your assay media over the planned experiment duration using an analytical method like LC-MS.
-
Cytotoxicity Assessment: Run a parallel cytotoxicity assay (e.g., LDH or MTS assay) to ensure that the concentrations of this compound used are not causing cell death.
-
In Vivo Experiment Troubleshooting
Issue 1: High Variability in Pharmacodynamic Readouts (e.g., blood glucose lowering)
-
Possible Cause:
-
Inconsistent Formulation and Dosing: Improper formulation can lead to variable compound exposure. The route and technique of administration can also introduce variability.
-
Animal Model Variability: The metabolic state of the animals (e.g., age, weight, degree of insulin resistance) can significantly impact the response to a GPR40 agonist.
-
Hepatotoxicity: The known liver toxicity of this compound could be impacting the overall health of the animals and influencing the metabolic readouts.
-
-
Troubleshooting Steps:
-
Formulation and Dosing: Develop a consistent and stable formulation for this compound. For oral gavage, a common vehicle is 1% methylcellulose and 1% Tween-80 in water. Ensure accurate and consistent administration for all animals.
-
Animal Model Standardization: Use animals of a consistent age and weight range. Ensure proper acclimatization and handling to minimize stress-induced variability.
-
Toxicity Monitoring: Include liver enzyme measurements (e.g., ALT, AST) and histological analysis of the liver in your study design to monitor for potential toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR40 Activation | CHO cells | EC50 | 0.54 nM | [Vendor Data] |
| IP-1 Accumulation | A9 cells | EC50 | 3.6 nM | [Vendor Data] |
| Aequorin Assay | CHO cells | EC50 | 36 nM | [Vendor Data] |
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Data of this compound in Patients with Type 2 Diabetes (14-day treatment)
| Dose | Mean Apparent Terminal Half-life (hours) | Reduction in Fasting Plasma Glucose (vs. Placebo) | Reference |
| 50 mg | 22-32 | 30.8 mg/dL | [3] |
| 150 mg | 22-32 | 36.0 mg/dL | [3] |
| 500 mg | 22-32 | 54.1 mg/dL | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known GPR40 agonist).
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound dilutions and immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) and plot the peak response against the log of the this compound concentration to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
-
Cell Culture: Seed MIN6 cells in 24-well plates and culture to ~80% confluency.
-
Starvation: Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the starvation buffer with KRB buffer containing low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with and without various concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
Mandatory Visualization
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for a GSIS assay.
References
MK-8666 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MK-8666. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound of this compound?
For optimal stability, the solid form of this compound should be stored under the following conditions.[1] Proper storage can ensure a shelf life of over two years.[1]
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored as follows to maintain their integrity.[1]
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C |
Q4: Is this compound stable during shipping?
Yes, this compound is considered stable for a few weeks under ambient shipping conditions.[1][2] It is typically shipped as a non-hazardous chemical at room temperature.[1][2]
Q5: What is the primary degradation pathway for this compound in biological systems?
In biological systems, such as in the presence of hepatocytes, this compound is primarily metabolized to a reactive acyl glucuronide.[3][4][5][6] This metabolite can covalently bind to proteins, which has been associated with liver safety concerns that led to the discontinuation of its clinical development.[3][4][5][6][7] The carboxylic acid moiety of this compound can also form a reactive acyl CoA thioester.[3][4][5][6]
Q6: Is there quantitative data on the stability of this compound in aqueous solutions or at different pH levels?
Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous solutions, at different pH values, or its degradation kinetics under specific laboratory storage conditions. As the compound was discontinued in early-stage clinical trials, extensive stability studies may not have been published. Researchers should exercise caution and consider performing their own stability assessments for their specific experimental conditions if necessary.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability-related issues with this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with MK-8666
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GPR40 partial agonist, MK-8666. The information is designed to help interpret unexpected experimental results and address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary action involves binding to an orthosteric site on GPR40, which is highly expressed in pancreatic beta cells. This engagement amplifies glucose-dependent insulin secretion.[1]
Q2: Why was the clinical development of this compound discontinued?
The clinical development of this compound was halted due to liver safety concerns that emerged during Phase I clinical trials.[1][3][4] Evidence suggested that this compound can be metabolized into reactive intermediates, specifically an acyl glucuronide and an acyl CoA thioester.[1][3][4] These reactive metabolites can form covalent adducts with proteins, a mechanism believed to be responsible for the observed drug-induced liver injury (DILI).[1][3][4]
Q3: Is the liver toxicity observed with this compound a concern for in vitro studies?
Yes, particularly in studies using primary hepatocytes or liver subcellular fractions. The bioactivation of this compound to reactive metabolites occurs in these systems.[1][3] Researchers should be aware that at higher concentrations or with prolonged exposure, cytotoxicity in liver-derived cells may be observed. This is an important consideration when interpreting data from assays using these cell types.
Q4: Are there known species differences in the metabolism of this compound?
Yes, there are documented species differences. In both rat and human hepatocytes, this compound is primarily metabolized to an acyl glucuronide.[1][2] However, in rat hepatocytes, an additional taurine conjugate is formed, indicating a different metabolic pathway which may influence the toxicological profile in this species.[1][2] These differences are critical when extrapolating findings from rodent models to human systems.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays
You may observe variability in the EC50 values or a lower than expected maximal response in your in vitro assays, such as insulin secretion or calcium mobilization assays.
Possible Causes and Troubleshooting Steps:
-
Presence of Endogenous Ligands: The activity of this compound can be influenced by the presence of other ligands, including endogenous free fatty acids in serum-containing media.
-
Recommendation: Conduct experiments in serum-free media or use charcoal-stripped serum to minimize interference from endogenous ligands.
-
-
Allosteric Modulation: this compound exhibits positive binding cooperativity with GPR40 allosteric agonists (AgoPAMs).[5] The presence of other compounds in your assay system with AgoPAM-like activity could potentiate the effect of this compound, leading to variability.
-
Recommendation: If screening compound libraries, be aware of potential allosteric modulators that could affect this compound binding and signaling.
-
-
Assay System and Receptor Expression Levels: The observed potency of a partial agonist like this compound can be highly dependent on the expression level of GPR40 in your chosen cell line and the specific signaling pathway being measured.
-
Recommendation: Characterize GPR40 expression levels in your cell model. Consider that different signaling pathways (e.g., Gαq vs. Gαs) may be preferentially activated at different receptor densities.
-
-
Compound Stability: Like many small molecules, the stability of this compound in cell culture media over the course of a long experiment could be a factor.
-
Recommendation: For long-term experiments, consider replenishing the media with fresh compound. It is also advisable to confirm the concentration and integrity of the compound in your stock solutions.
-
Experimental Protocol: In Vitro Bioactivation Assay
This protocol is designed to assess the formation of reactive metabolites of this compound in liver microsomes.
-
Prepare Microsomal Incubation:
-
In a microcentrifuge tube, combine liver microsomes (human or rat), a NADPH regenerating system, and [³H]this compound.
-
For testing acyl glucuronide formation, supplement with UDPGA.
-
For testing acyl-CoA thioester formation, supplement with CoA and ATP.
-
-
Incubation: Incubate the mixture at 37°C.
-
Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge to pellet the precipitated protein.
-
Analysis:
-
The supernatant can be analyzed by LC-MS/MS to identify metabolites.
-
The protein pellet can be washed and then subjected to liquid scintillation counting to quantify covalent binding of the radiolabeled compound.
-
Issue 2: Unexpected Off-Target Effects or Cellular Responses
You may observe cellular effects that are not readily explained by the known GPR40-mediated signaling pathway.
Possible Causes and Troubleshooting Steps:
-
GPR40 Signaling Crosstalk: GPR40 signaling can intersect with other pathways. For instance, some GPR40 agonists have been shown to influence the PPARγ signaling pathway through p38 MAPK.
-
Recommendation: When investigating unexpected cellular phenotypes, consider potential crosstalk with other signaling networks. Utilize specific inhibitors for suspected downstream pathways to dissect the mechanism.
-
-
Reactive Metabolite-Induced Stress: In cell types capable of metabolizing this compound (e.g., hepatocytes), the formation of reactive metabolites could induce cellular stress responses, such as the unfolded protein response or oxidative stress, independent of GPR40 signaling.
-
Recommendation: Include appropriate controls to assess cellular stress markers. The addition of antioxidants like glutathione (GSH) may attenuate some of these effects.
-
-
Selectivity Profile: While this compound is reported to be selective for GPR40 over other free fatty acid receptors like GPR119, GPR43, GPR41, and GPR120, high concentrations used in vitro may lead to engagement with other targets.[6]
-
Recommendation: Perform dose-response experiments and use the lowest effective concentration. If off-target effects are suspected, profile this compound against a panel of related receptors.
-
Data Presentation
Table 1: Summary of this compound In Vitro Metabolism and Covalent Binding
| Species | Primary Metabolite(s) | Covalent Binding to Protein |
| Human | Acyl glucuronide | Observed |
| Rat | Acyl glucuronide, Taurine conjugate | Observed |
Table 2: Phase Ib Clinical Trial Data for this compound in Patients with Type 2 Diabetes (14-day treatment)
| Dose | Mean Reduction in Fasting Plasma Glucose (vs. Placebo) |
| 50 mg | 30.8 mg/dL |
| 150 mg | 36.0 mg/dL |
| 500 mg | 54.1 mg/dL |
Data from Krug et al., 2017.[1]
Visualizations
Caption: Simplified GPR40 signaling pathway activated by this compound.
References
- 1. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GPR40 Expression Validation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating GPR40 (Free Fatty Acid Receptor 1, FFAR1) expression in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to validate GPR40 expression?
A1: The most common methods for validating GPR40 expression include quantitative Polymerase Chain Reaction (qPCR) for mRNA quantification, Western blotting for protein detection, immunohistochemistry (IHC) for localization in tissues, and flow cytometry for cell surface protein analysis.
Q2: In which tissues and cell lines is GPR40 typically expressed?
A2: GPR40 is predominantly expressed in pancreatic β-cells, intestinal enteroendocrine cells (L, K, and I cells), and to a lesser extent, in the brain.[1] Expression has also been observed in various cell lines, which can be used as positive controls in your experiments.
Q3: How do I choose the right experimental model for my GPR40 studies?
A3: The choice of experimental model depends on your research question. For studying insulin secretion, pancreatic β-cell lines (e.g., MIN6, RIN-5f) or primary islets are suitable.[2] For investigating incretin secretion, enteroendocrine cell models would be appropriate. Animal models, such as GPR40 knockout or transgenic mice, are valuable for in vivo studies of GPR40 function.[3]
Q4: What is the primary signaling pathway activated by GPR40?
A4: GPR40 primarily signals through the Gαq/11 pathway. Ligand binding activates phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately potentiating glucose-stimulated insulin secretion. Some synthetic agonists can also induce signaling through the Gαs/cAMP pathway.[4]
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade upon ligand binding.
Troubleshooting Guides
Quantitative PCR (qPCR)
Problem: Low or no amplification of GPR40 transcript.
| Possible Cause | Troubleshooting Steps |
| Poor RNA Quality | - Assess RNA integrity using a bioanalyzer. Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8.- Use a robust RNA extraction kit and perform DNase treatment. |
| Inefficient cDNA Synthesis | - Use a high-quality reverse transcriptase and ensure optimal reaction conditions.- Verify cDNA synthesis using housekeeping gene primers. |
| Suboptimal Primer Design | - Design primers that span an exon-exon junction to avoid genomic DNA amplification.- Verify primer specificity using BLAST and check for secondary structures. |
Problem: Non-specific amplification or primer-dimers.
| Possible Cause | Troubleshooting Steps |
| Low Annealing Temperature | - Increase the annealing temperature in increments of 2°C. |
| Primer Concentration Too High | - Titrate primer concentrations to find the optimal level. |
| Genomic DNA Contamination | - Perform a no-reverse transcriptase control to check for genomic DNA amplification. |
Western Blotting
Problem: Weak or no GPR40 protein signal.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | - Increase the amount of protein loaded onto the gel (up to 50 µg).- Use a positive control cell lysate known to express GPR40. |
| Inefficient Protein Transfer | - Verify transfer efficiency by staining the membrane with Ponceau S.[5]- Optimize transfer time and voltage, especially for a membrane protein like GPR40. |
| Suboptimal Antibody Concentration | - Titrate the primary antibody concentration.[6]- Ensure the secondary antibody is compatible with the primary and used at the correct dilution. |
| Inactive Antibody | - Ensure proper storage of antibodies. Aliquot to avoid repeated freeze-thaw cycles. |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase blocking time to 1-2 hours at room temperature.- Use 5% non-fat dry milk or BSA in TBST. |
| Primary Antibody Concentration Too High | - Decrease the primary antibody concentration and/or incubation time.[7] |
| Inadequate Washing | - Increase the number and duration of washes with TBST. |
Immunohistochemistry (IHC)
Problem: Weak or no staining for GPR40.
| Possible Cause | Troubleshooting Steps |
| Improper Tissue Fixation | - Optimize fixation time and fixative type. Over-fixation can mask the epitope. |
| Suboptimal Antigen Retrieval | - Test different antigen retrieval methods (heat-induced or enzymatic) and buffers (citrate pH 6.0 or Tris-EDTA pH 9.0).[8] |
| Low Antibody Penetration | - Ensure tissue sections are of appropriate thickness (4-5 µm). |
Problem: High background staining.
| Possible Cause | Troubleshooting Steps |
| Endogenous Peroxidase Activity | - Quench endogenous peroxidase activity with 3% H2O2 before primary antibody incubation.[9] |
| Non-specific Antibody Binding | - Use a blocking serum from the same species as the secondary antibody.- Titrate the primary antibody to the lowest effective concentration.[10] |
| Tissue Drying | - Keep tissue sections hydrated throughout the staining procedure. |
Flow Cytometry
Problem: Low GPR40 signal or poor separation of positive and negative populations.
| Possible Cause | Troubleshooting Steps |
| Low Cell Surface Expression | - Use a cell line known to have high GPR40 expression as a positive control.- Consider cell permeabilization if intracellular GPR40 is also of interest. |
| Antibody Titration | - Titrate the primary antibody to determine the optimal concentration for staining. |
| Cell Viability | - Use a viability dye to exclude dead cells, which can bind antibodies non-specifically.[11] |
Problem: High non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Fc Receptor Binding | - Block Fc receptors with an Fc block reagent or by including serum from the same species as the cells in the staining buffer.[12] |
| Antibody Concentration Too High | - Reduce the concentration of the primary or secondary antibody.[13][14] |
Quantitative Data Summary
Table 1: GPR40 Expression in Selected Cell Lines
| Cell Line | Origin | GPR40 mRNA Expression (Relative Quantification) | GPR40 Protein Expression |
| LLCPKcl4 | Porcine Kidney Epithelial | High | High[15][16] |
| HEK293 | Human Embryonic Kidney | Very Low | Very Low[15][16] |
| MIN6 | Mouse Pancreatic β-cell | High | High |
| RIN-5f | Rat Pancreatic β-cell | Moderate | Moderate |
Table 2: Potency of Selected GPR40 Agonists
| Agonist | Type | EC50 (Human GPR40) |
| GW9508 | Synthetic | 47 nM[17] |
| TAK-875 | Synthetic | ~30 nM |
| AM-1638 | Synthetic | ~23 nM (IP3 assay) |
| K-757 | Synthetic | 2.1 ± 0.2 nM[18] |
| AP5 | Synthetic | 0.8 nM (IP1 assay)[18] |
| Linoleic Acid | Endogenous FFA | ~5 µM |
Experimental Protocols & Workflows
GPR40 qPCR Protocol
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.
-
DNase Treatment: Treat RNA with DNase I to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, GPR40-specific primers, and a suitable master mix.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR system.
-
Data Analysis: Analyze the amplification data and calculate relative GPR40 expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
GPR40 qPCR Workflow
Caption: Workflow for GPR40 mRNA quantification by qPCR.
GPR40 Western Blot Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.[19]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-GPR40 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein signal using an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the image using a chemiluminescence imager.
GPR40 Western Blot Workflow
References
- 1. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - GPR40 expression in different cell lines. - figshare - Figshare [figshare.com]
- 17. apexbt.com [apexbt.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. astorscientific.us [astorscientific.us]
Technical Support Center: Overcoming Low Signal in MK-8666 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal issues encountered during functional assays with the GPR40 partial agonist, MK-8666.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was initially developed for the treatment of type 2 diabetes due to its ability to amplify glucose-dependent insulin secretion. Although its clinical development was halted due to liver safety concerns, this compound remains a valuable research tool for studying GPR40 signaling and the mechanisms of drug-induced liver injury.[1][2][3]
Q2: Which functional assays are commonly used to assess this compound activity?
Common functional assays for this compound, which acts on the Gαq-coupled GPR40 receptor, include:
-
Calcium Flux Assays: Measure the transient increase in intracellular calcium concentration upon receptor activation.[4]
-
IP-One HTRF Assays: Detect the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gαq signaling pathway.[5]
-
β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin proteins to the activated receptor, a key event in GPCR signaling and regulation.[6][7]
Q3: Why might I be observing a low signal in my this compound functional assays?
Several factors can contribute to a low signal, including:
-
Partial Agonism of this compound: As a partial agonist, this compound may not elicit the same maximal response as a full agonist, leading to an inherently lower signal window.[8][9]
-
Suboptimal Assay Conditions: Issues with cell health, reagent quality, incubation times, and instrument settings can all lead to a reduced signal.
-
Low Receptor Expression: Insufficient GPR40 expression in the chosen cell line will result in a weak signal.
-
Cell Line-Specific Effects: The coupling efficiency of GPR40 to downstream signaling pathways can vary between different cell lines.
-
In Vitro Toxicity: The formation of reactive metabolites of this compound could potentially impact cell viability and function in in vitro assays, leading to a diminished signal.[1][2][3]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in Calcium Flux Assays
Question: I am performing a calcium flux assay with this compound and the fluorescence signal is barely above background. What can I do to improve it?
Answer: A low signal-to-noise ratio in a calcium flux assay can be addressed by optimizing several parameters. Below is a troubleshooting table to guide you.
| Potential Cause | Recommended Solution |
| Low GPR40 Expression | - Use a cell line with higher endogenous or stably transfected GPR40 expression. - Verify receptor expression levels via qPCR or Western blot. |
| Poor Cell Health | - Ensure cells are healthy and within a low passage number. - Check for confluency; optimal confluency is typically 80-90%. - Minimize exposure to DMSO; keep the final concentration below 0.5%.[4] |
| Suboptimal Dye Loading | - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time (typically 30-60 minutes at 37°C).[4] - Use an anion transport inhibitor like probenecid to prevent dye leakage.[4] |
| This compound is a Partial Agonist | - Use a known GPR40 full agonist as a positive control to establish the maximum possible signal in your assay system. - Consider co-stimulation with a low concentration of a full agonist to potentiate the signal from this compound. |
| Instrument Settings | - Optimize the gain setting on the fluorescence plate reader to maximize signal detection without saturating the detector. - Ensure the correct excitation and emission wavelengths are used for your chosen dye. |
| Compound-Related Issues | - Confirm the integrity and concentration of your this compound stock solution. - Test a fresh dilution of the compound. |
Issue 2: Weak Signal in IP-One HTRF Assays
Question: My IP-One HTRF assay with this compound is showing a very small change in the HTRF ratio. How can I increase the assay window?
Answer: A small assay window in an IP-One HTRF assay indicates low accumulation of IP1. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Cell Stimulation | - Optimize the concentration of this compound and the stimulation time (typically 30-60 minutes).[5] - Ensure the use of a potent positive control (a known GPR40 full agonist) to confirm assay functionality. |
| Inadequate LiCl Concentration or Incubation | - Lithium chloride (LiCl) is crucial for inhibiting IP1 degradation. Optimize the LiCl concentration (typically 10-50 mM) and pre-incubation time.[10] |
| Low Cell Number or Density | - Optimize the number of cells seeded per well. Too few cells will produce insufficient IP1. |
| Cell Line Inefficiency | - The Gαq signaling pathway may not be efficiently coupled in your chosen cell line. Consider using a cell line known to be responsive to GPR40 activation. |
| Reagent Issues | - Ensure the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) are stored correctly and have not expired.[10] - Prepare fresh reagent dilutions for each experiment. |
| Reader Settings | - Verify that the HTRF-compatible plate reader is set to the correct wavelengths for the donor (Europium cryptate) and acceptor (d2). |
Issue 3: Low Signal in β-Arrestin Recruitment Assays
Question: I am not observing significant β-arrestin recruitment with this compound in my assay. What could be the problem?
Answer: Low or absent β-arrestin recruitment can be due to several factors, from the intrinsic properties of the compound to the specifics of the assay system.
| Potential Cause | Recommended Solution |
| Biased Agonism | - this compound might be a G-protein biased agonist, with weak or no efficacy for β-arrestin recruitment.[11][12] - Compare the response to a known GPR40 agonist that strongly recruits β-arrestin. |
| Incorrect Assay Format | - Ensure your assay is sensitive enough. Different β-arrestin assay technologies (e.g., BRET, FRET, enzyme fragment complementation) have varying sensitivities.[13] |
| Suboptimal Transfection/Expression | - If using a transient transfection system, optimize the DNA ratio of the receptor and β-arrestin constructs. - For stable cell lines, verify the expression levels of both the tagged GPCR and β-arrestin.[13] |
| Kinetic Mismatch | - The kinetics of β-arrestin recruitment can be transient. Perform a time-course experiment to determine the optimal incubation time for signal detection. |
| Steric Hindrance | - The tag on the receptor or β-arrestin could be sterically hindering their interaction. Consider using different tagging strategies (e.g., N-terminal vs. C-terminal tagging). |
| Cellular Context | - The cellular machinery required for β-arrestin recruitment might be lacking or inefficient in your chosen cell line. |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol is a general guideline for measuring intracellular calcium mobilization in a 96-well format.
-
Cell Plating:
-
Seed GPR40-expressing cells (e.g., HEK293 or CHO) into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.[4]
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[4]
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.[4]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a positive control agonist in the assay buffer. The final DMSO concentration should not exceed 0.5%.[4]
-
-
Signal Detection:
-
Place the dye-loaded plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the respective wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
IP-One HTRF Assay Protocol
This protocol outlines the general steps for an IP-One HTRF assay in a 384-well format.
-
Cell Plating:
-
Seed GPR40-expressing cells in a 384-well white plate at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Cell Stimulation:
-
Remove the culture medium and add the stimulation buffer containing LiCl.
-
Add serial dilutions of this compound or a control agonist.
-
Incubate for 30-60 minutes at 37°C.[5]
-
-
Detection:
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the data.
-
β-Arrestin Recruitment Assay Protocol (Enzyme Fragment Complementation)
This protocol is a general guide for a PathHunter®-like β-arrestin recruitment assay.
-
Cell Plating:
-
Use a cell line co-expressing the GPR40 tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with the larger enzyme acceptor (EA).
-
Plate the cells in a 384-well white plate and incubate overnight.[15]
-
-
Compound Addition:
-
Add serial dilutions of this compound or a control agonist to the cells.
-
Incubate for 60-90 minutes at 37°C.[15]
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature.[15]
-
-
Signal Reading:
-
Measure the chemiluminescence signal using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Mandatory Visualizations
Caption: GPR40 signaling pathways activated by this compound.
Caption: Experimental workflow for a calcium flux assay.
Caption: Experimental workflow for an IP-One HTRF assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Intrinsic Efficacy Alone Cannot Explain the Improved Side Effect Profiles of New Opioid Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
Navigating MK-8666 Treatment: A Technical Guide to Optimizing Incubation Time
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the GPR40 partial agonist, MK-8666. Given its dual role as a potent insulin secretagogue and a compound with known hepatotoxicity, careful consideration of incubation time is critical for obtaining meaningful and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic beta cells.[2] Upon binding, this compound activates the Gαq signaling pathway, leading to an increase in intracellular calcium and the amplification of glucose-dependent insulin secretion.[2][3]
Q2: What are the known safety concerns associated with this compound?
A2: The clinical development of this compound was discontinued due to liver safety concerns.[4][5] Studies have shown that this compound can be metabolized into reactive acyl glucuronide and acyl CoA thioester metabolites.[4][5] These reactive metabolites can form covalent adducts with proteins, which is a potential mechanism for the observed drug-induced liver injury (DILI).[4][5]
Q3: How does incubation time influence the observed effects of this compound in vitro?
A3: Adjusting the incubation time is crucial for differentiating the desired pharmacological effects from potential cytotoxicity.
-
Short-term incubation (minutes to a few hours): This is typically sufficient to observe acute effects on cell signaling, such as calcium mobilization and glucose-stimulated insulin secretion (GSIS). For instance, calcium mobilization assays often measure fluorescence changes within seconds to minutes after compound addition.[6]
-
Long-term incubation (24 to 72 hours): Longer exposure times are generally required to assess the impact on cell viability, apoptosis, and the formation of reactive metabolites. Cytotoxicity studies often involve incubation periods of 24, 48, or 72 hours to observe significant effects.
Troubleshooting Guides
Issue 1: Low Signal-to-Background Ratio in Functional Assays (e.g., Calcium Mobilization, Insulin Secretion)
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | For rapid signaling events like calcium mobilization, ensure that measurements are taken immediately after the addition of this compound. A typical protocol involves establishing a baseline fluorescence for 10-20 seconds, followed by compound addition and continuous measurement for at least 60-120 seconds.[6] For insulin secretion, a pre-incubation with this compound for 30-60 minutes in the presence of low glucose, followed by a glucose challenge for a similar duration, is a common starting point. |
| Low Receptor Expression | Confirm the expression of GPR40 in your cell model using techniques like qPCR or western blotting. |
| Inactive Compound | Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize other assay parameters such as cell density, glucose concentration (for GSIS assays), and dye loading conditions (for calcium assays). |
Issue 2: High Well-to-Well Variability
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS. |
| Compound Precipitation | Visually inspect the wells after compound addition to ensure solubility. If precipitation is observed, consider reducing the final concentration of this compound or using a different solvent. The final DMSO concentration should typically be kept below 0.5%.[6] |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Long | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the onset of cytotoxicity in your specific cell model. |
| This compound Concentration is Too High | Conduct a dose-response study to identify the optimal concentration range that elicits the desired pharmacological effect without causing significant cell death. |
| Formation of Reactive Metabolites | Be aware that longer incubation times can lead to the accumulation of toxic metabolites, especially in cell types with metabolic activity (e.g., hepatocytes).[4][5] Consider using shorter incubation times for functional assays to minimize this effect. |
| Vehicle (e.g., DMSO) Toxicity | Include a vehicle-only control to ensure that the observed cytotoxicity is not due to the solvent used to dissolve this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Culture pancreatic beta cells (e.g., MIN6, INS-1) or isolated islets.
-
Pre-incubation (Starvation): Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.
-
Stimulation: Replace the low-glucose buffer with a fresh low-glucose buffer containing this compound or vehicle control and incubate for 30-60 minutes.
-
Glucose Challenge: Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) with or without this compound and incubate for 30-60 minutes.
-
Supernatant Collection: Collect the supernatant to measure insulin concentration.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated.
Caption: GPR40 signaling cascade initiated by this compound.
Caption: Recommended incubation times for various assays.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GPR40 (FFAR1) Agonists: MK-8666 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2][3] Primarily expressed in pancreatic β-cells and enteroendocrine cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[1][3][4][5] This guide provides an objective comparison of the partial GPR40 agonist MK-8666 with other notable agonists, focusing on performance, signaling mechanisms, and supporting experimental data.
GPR40 Signaling: A Dual Pathway
GPR40 agonists exhibit biased signaling, activating distinct downstream pathways that contribute to their overall therapeutic effect. The two primary pathways are the Gαq/11-mediated calcium mobilization and the Gαs-mediated cAMP production.
Partial agonists, such as this compound and TAK-875, primarily signal through the Gαq pathway.[6][7] Upon agonist binding, GPR40 activates Gαq, which in turn stimulates phospholipase C (PLC).[8] PLC hydrolyzes PIP2 into IP3 and DAG.[8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key step in promoting insulin secretion.[1][8]
In contrast, a newer class of agonists, often termed "AgoPAMs" (Agonist-Positive Allosteric Modulators) or full agonists, can activate both the Gαq and Gαs pathways.[5][7][9] The Gαs pathway activation leads to increased cyclic AMP (cAMP) levels, which is strongly associated with the robust secretion of incretins (GLP-1, GIP) from the gut.[5][7][9]
Comparative Performance of GPR40 Agonists
The distinction between partial and full agonists is evident in their in vitro signaling profiles. Partial agonists like this compound, TAK-875, and AMG-837 are potent activators of the Gq pathway but show little to no activity on the Gs pathway. In contrast, AgoPAMs like AM-1638 and AM-5262 robustly activate both pathways.[9]
Table 1: In Vitro Potency and Efficacy
| Compound | Agonist Type | Gq Pathway Potency (EC50) | Gs Pathway Potency (EC50) | Key Characteristics |
| This compound | Partial Agonist | Data not publicly available | Inactive / Not Reported | Discontinued due to liver safety concerns.[10] Forms reactive acyl glucuronide and acyl CoA thioester metabolites.[11] |
| TAK-875 | Partial Agonist | ~21 nM (IP Accumulation) | Inactive | Once a leading clinical candidate, development was terminated in Phase III due to liver toxicity.[10][12] |
| AMG-837 | Partial Agonist | ~12 nM (Ca²⁺ Flux, 0.01% HSA) | Inactive | Potent partial agonist that entered clinical trials.[13][14] Activity is significantly right-shifted in the presence of serum.[13] |
| AM-1638 | AgoPAM / Full Agonist | ~2.3 µM (IP Accumulation) | ~160 nM (cAMP Accumulation) | A dual Gq/Gs agonist, demonstrating the ability to engage the incretin axis.[7][9] |
EC50 values can vary based on assay conditions (e.g., cell line, serum presence). Data is aggregated from multiple sources for comparison.
Clinical Efficacy and Safety Overview
While showing promise in glycemic control, the development of several GPR40 agonists has been hampered by significant safety issues, primarily drug-induced liver injury (DILI).
Table 2: Clinical Development and Safety Summary
| Compound | Development Status | Clinical Efficacy Highlights | Key Safety Findings |
| This compound | Discontinued (Phase I) | Showed robust glucose-lowering efficacy in T2DM patients.[15] A 500mg dose reduced fasting plasma glucose by 54.1 mg/dL more than placebo after 14 days.[10][15] | Discontinued due to liver safety concerns.[10] One patient experienced mild-to-moderate transaminitis.[15] |
| TAK-875 | Discontinued (Phase III) | Demonstrated efficacy comparable to the sulfonylurea glimepiride in lowering HbA1c without inducing hypoglycemia.[16] | Terminated due to signs of liver toxicity in patients during Phase III trials.[10][12] |
| AMG-837 | Clinical Candidate | Lowered glucose excursions and increased GSIS in rodent models.[14] | Did not lower glucose or increase insulin in Phase I trials with healthy volunteers.[4] |
The liver toxicity observed with both this compound and TAK-875 has been linked to the formation of reactive metabolites, specifically acyl glucuronides, which can covalently bind to proteins.[10][11]
Key Experimental Protocols
Characterizing GPR40 agonists relies on robust in vitro cellular assays to measure the activation of the Gq and Gs signaling pathways.
Calcium Mobilization Assay (Gq Pathway)
This assay is the primary method for quantifying the Gq-mediated activity of GPR40 agonists by measuring transient increases in intracellular calcium.[8][17]
Methodology:
-
Cell Plating: CHO-K1 or HEK293 cells stably expressing human GPR40 are seeded into black-walled, clear-bottom 96-well plates (40,000-60,000 cells/well) and incubated overnight.[8]
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The plate is incubated for 60 minutes at 37°C in the dark.[8]
-
Compound Preparation: Serial dilutions of the test agonists (e.g., this compound) are prepared in the assay buffer.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compounds to each well.
-
Data Analysis: The increase in fluorescence intensity, corresponding to the release of intracellular calcium, is measured kinetically. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
cAMP Accumulation Assay (Gs Pathway)
This assay is essential for identifying agonists with Gs-coupling activity, a hallmark of AgoPAMs that stimulate incretin secretion.[9][18]
Methodology:
-
Cell Culture: Cells expressing GPR40 are cultured to near confluency.
-
Cell Stimulation: Cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[19]
-
Agonist Addition: The cell suspension is dispensed into plates, followed by the addition of varying concentrations of the test agonists. The mixture is incubated for approximately 30 minutes at 37°C.[9]
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[19][20]
-
Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP produced. A standard curve is used to interpolate the cAMP concentrations, from which dose-response curves and EC50 values are derived.[20]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. prosciento.com [prosciento.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the GPR40 Agonists MK-8666 and Fasiglifam (TAK-875)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists, MK-8666 and fasiglifam (TAK-875). Both compounds were developed for the treatment of type 2 diabetes mellitus but were discontinued due to concerns of drug-induced liver injury (DILI). This analysis is based on available preclinical and clinical data to inform future research and development in this area.
Mechanism of Action
Both this compound and fasiglifam are agonists of the G protein-coupled receptor 40 (GPR40), which is predominantly expressed on pancreatic β-cells. Activation of GPR40 by these agonists potentiates glucose-stimulated insulin secretion (GSIS), leading to a reduction in blood glucose levels. This glucose-dependent mechanism of action offers a potential advantage over other insulin secretagogues by minimizing the risk of hypoglycemia.
Fasiglifam has been described as an ago-allosteric modulator of FFAR1, suggesting it may act at a site distinct from endogenous fatty acid ligands and work cooperatively with them to enhance insulin secretion. This compound is characterized as a potent and selective partial agonist of GPR40.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and fasiglifam, derived from preclinical and clinical studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds has not been conducted.
| Parameter | This compound | Fasiglifam (TAK-875) | Source |
| Target | GPR40 (FFAR1) Partial Agonist | GPR40 (FFAR1) Ago-allosteric Modulator | |
| Clinical Development Phase | Discontinued in Phase I | Discontinued in Phase III | |
| Reason for Discontinuation | Liver safety concerns | Liver safety concerns |
Table 1: General Characteristics
| Parameter | This compound | Fasiglifam (TAK-875) | Source |
| Study Population | Patients with Type 2 Diabetes | Japanese patients with Type 2 Diabetes | |
| Dosage(s) | 50 mg, 150 mg, 500 mg once daily | 25 mg, 50 mg once daily | |
| Treatment Duration | 14 days | 24 weeks | |
| Change in Fasting Plasma Glucose (FPG) from Baseline (Placebo-corrected) | -30.8 mg/dL (50 mg) -36.0 mg/dL (150 mg) -54.1 mg/dL (500 mg) | Statistically significant reduction (specific values not provided in source) | |
| Change in 24-h Weighted Mean Glucose (WMG) from Baseline (Placebo-corrected) | -22.3 mg/dL (50 mg) -30.6 mg/dL (150 mg) -48.8 mg/dL (500 mg) | Not Reported | |
| Change in HbA1c from Baseline (Placebo-corrected) | Not Reported | -0.73% (25 mg) -0.99% (50 mg) | |
| Patients Achieving HbA1c <6.9% | Not Reported | 30.2% (25 mg) 54.8% (50 mg) vs. 13.8% (placebo) |
Table 2: Clinical Efficacy Data
| Parameter | This compound | Fasiglifam (TAK-875) | Source |
| Incidence of ALT >3x ULN | One patient with mild-to-moderate transaminitis (150 mg group) | 2.1% vs. 0.5% (placebo) | |
| Incidence of ALT or AST ≥10x ULN | Not Reported | 0.31% vs. 0.06% (placebo) | |
| Hypoglycemia | No treatment-related hypoglycemia reported | One patient (50 mg group) | |
| Serious Adverse Events | No serious adverse effects reported | Similar incidence to placebo (excluding liver events) |
Table 3: Clinical Safety Data
| Parameter | This compound | Fasiglifam (TAK-875) | Source |
| Species | Human | Rat (Male/Female) | |
| Tmax (median) | 2.0 - 2.5 hours | 1 hour | |
| Apparent Terminal Half-life (mean) | 22 - 32 hours | 11.1 hours (male) / 11.6 hours (female) at 10 mg/kg | |
| Oral Bioavailability | Not Reported | 85-120% (male) / 91-108% (female) |
Table 4: Pharmacokinetic Data
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR40.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (this compound, fasiglifam) and a reference agonist.
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are loaded with the calcium-sensitive dye.
-
The test compounds are added to the wells at various concentrations.
-
The change in fluorescence, indicating an increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
The data is analyzed to determine EC50 values.
-
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This in vivo experiment evaluates the effect of the test compounds on glucose tolerance.
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats or streptozotocin-induced diabetic rats.
-
Procedure:
-
Rats are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test compound (this compound or fasiglifam) or vehicle is administered orally.
-
After a set period (e.g., 60 minutes), a glucose solution is administered orally or via intraperitoneal injection.
-
Blood glucose levels are measured at various time points (e.g., 30, 60, 90, 120 minutes) after the glucose challenge.
-
A Comparative Analysis of the Efficacy of MK-8666 and Endogenous Ligands on the GPR40 Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Synthetic Partial Agonist MK-8666 and Endogenous Free Fatty Acids in Activating the G-Protein-Coupled Receptor 40 (GPR40).
This guide provides a detailed comparison of the synthetic compound this compound and endogenous free fatty acids (FFAs), the natural ligands for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key regulator of glucose-dependent insulin secretion from pancreatic β-cells, making it a significant target in the development of therapies for type 2 diabetes. This document summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
The efficacy of this compound and various endogenous long-chain fatty acids in activating GPR40 has been quantified using in vitro assays, primarily by measuring the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency of the ligand in eliciting a response from the receptor.
| Ligand | Type | EC50 (Human GPR40) | Assay Type |
| This compound | Synthetic Partial Agonist | 0.54 nM[1] | Calcium Flux Assay |
| Linoleic Acid | Endogenous Ligand | ~1-10 µM | Calcium Flux Assay |
| Oleic Acid | Endogenous Ligand | ~1-10 µM[2][3] | Calcium Flux Assay |
| Palmitic Acid | Endogenous Ligand | Not specified, but active | Calcium Flux Assay[4][5][6][7] |
| α-Linolenic Acid | Endogenous Ligand | Not specified, but active | Not specified |
Note: EC50 values for endogenous ligands can vary depending on the specific experimental conditions and cell lines used. The values presented are a general range found in the literature.
GPR40 Signaling Pathway
Activation of GPR40 by both this compound and endogenous free fatty acids primarily initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in calcium is a critical step in promoting glucose-dependent insulin secretion from pancreatic β-cells[2][8]. Some evidence also suggests potential coupling to Gs, leading to cAMP production, although the Gq pathway is predominant for these ligands.
Experimental Protocols
The determination of ligand efficacy on GPR40 is commonly performed using in vitro cell-based assays. The following are detailed methodologies for two key experiments.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct downstream effect of GPR40 activation via the Gq pathway.
Objective: To determine the potency (EC50) of a test compound (e.g., this compound or a free fatty acid) in activating GPR40.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds (this compound, free fatty acids).
-
96-well or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates at a suitable density and incubate overnight to allow for cell adherence.
-
Dye Loading: The following day, remove the culture medium and add the assay buffer containing the calcium-sensitive dye and probenecid to each well. Incubate the plate at 37°C for approximately 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. After establishing a stable baseline fluorescence reading, the instrument's liquid handler adds the compound dilutions to the wells.
-
Data Acquisition: The fluorescence intensity is measured kinetically over a period of 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (the test compound) that displaces the radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for GPR40.
Materials:
-
Cell membranes prepared from cells overexpressing human GPR40.
-
A suitable radioligand (e.g., a tritiated GPR40 agonist).
-
Test compounds (this compound, free fatty acids).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
A microplate scintillation counter.
Procedure:
-
Incubation: In each well of the filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A competition binding curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent partial agonist of the GPR40 receptor, with an EC50 value in the nanomolar range, making it significantly more potent than the endogenous free fatty acid ligands, which typically have EC50 values in the micromolar range. This difference in potency highlights the potential of synthetic ligands to achieve high receptor occupancy at lower concentrations. However, it is important to note that the clinical development of this compound was discontinued due to liver safety concerns associated with the formation of reactive metabolites. This underscores the critical importance of comprehensive safety and toxicology assessments in drug development, even for highly potent and selective compounds. The study of both synthetic and endogenous ligands continues to provide valuable insights into the function and therapeutic potential of the GPR40 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. [repository.cam.ac.uk]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MK-8666 Selectivity for GPR40: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein coupled receptor 40 (GPR40) agonist MK-8666 with other key GPR40 modulators. The data presented here, compiled from publicly available scientific literature, is intended to assist researchers in evaluating the selectivity and pharmacological profile of this compound for their studies.
Executive Summary
This compound is a potent and selective partial agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor primarily expressed in pancreatic β-cells.[1][2] Activation of GPR40 by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[1] this compound has demonstrated robust glucose-lowering effects in preclinical and early clinical studies.[1][3] However, its clinical development was discontinued due to liver safety concerns, which have been linked to the formation of reactive metabolites.[1][4][5] This guide will focus on the selectivity profile of this compound in comparison to other well-characterized GPR40 agonists: TAK-875, AMG 837, and AM-1638.
Comparative Selectivity and Potency
The following tables summarize the in vitro potency and selectivity of this compound and comparator compounds at the human GPR40 receptor. The data has been collected from various sources and assays, as indicated.
Table 1: In Vitro Potency of GPR40 Agonists at Human GPR40
| Compound | Agonist Type | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Partial Agonist | Calcium Mobilization | EC50 | 0.54 | [2] |
| TAK-875 | Partial Agonist | Calcium Mobilization | EC50 | 14 | [1] |
| IP Production | EC50 | 72 | [1][6] | ||
| Radioligand Binding | Ki | 38 | [1] | ||
| AMG 837 | Partial Agonist | Calcium Mobilization (Aequorin) | EC50 | 13.5 | [3] |
| IP Accumulation | EC50 | 7.8 | [3] | ||
| AM-1638 | Full Agonist | Calcium Mobilization | EC50 | ~2.8 | [4] |
Table 2: GPR40 Agonist Selectivity Against Other Free Fatty Acid Receptors
| Compound | GPR119 (EC50) | GPR43 (EC50) | GPR41 (EC50) | GPR120 (EC50) | Reference |
| This compound | Selective | Selective | Selective | Selective | [2][3] |
| TAK-875 | >10 µM | >10 µM | >10 µM | >10 µM | [1] |
| AMG 837 | >10 µM | >10 µM | >10 µM | >10 µM | [3] |
| AM-1638 | Selective | Selective | Selective | Selective | [7] |
Note: "Selective" indicates that the compound showed significantly less or no activity at the tested off-target receptors compared to its activity at GPR40, though specific quantitative values beyond a certain threshold (e.g., >10 µM) were not always provided in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the scientific literature and serve as a general guide.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are cultured in appropriate media (e.g., Ham's F-12 or DMEM) supplemented with 10% FBS and antibiotics.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. The plate is incubated for approximately 1 hour at 37°C.
-
Compound Preparation: Test compounds are serially diluted in assay buffer.
-
Measurement: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compound dilutions. Fluorescence is then monitored kinetically to measure the change in intracellular calcium.
-
Data Analysis: The increase in fluorescence is used to determine the agonist potency (EC50) by fitting the data to a dose-response curve.
Inositol Monophosphate (IP-One) HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
-
Cell Culture and Plating: GPR40-expressing cells are seeded into 384-well plates and incubated.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compound and lithium chloride (LiCl) to inhibit IP1 degradation. The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: A lysis solution containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) is added to the wells.
-
Incubation and Reading: The plate is incubated for approximately 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium. The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to convert the HTRF signal to IP1 concentrations, from which EC50 values are determined.
Radioligand Binding Assay
This assay measures the affinity of a compound for the GPR40 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GPR40 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a GPR40-specific radioligand (e.g., [3H]-AMG 837) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Caption: GPR40 activation by an agonist leads to a Gαq-mediated signaling cascade.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a GPR40 agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
MK-8666: A Review of its Reproducible Effects and Safety Profile
A comparison of findings from preclinical and clinical investigations into the GPR40 agonist MK-8666 reveals a consistent pattern of glucose-lowering efficacy, but also a reproducible risk of liver toxicity that ultimately led to the discontinuation of its development. This guide provides a detailed analysis of the available data for researchers, scientists, and drug development professionals.
This compound is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic beta cells, and its activation leads to the amplification of glucose-dependent insulin secretion.[1][4][5][6] This mechanism of action presented this compound as a promising therapeutic agent for type 2 diabetes, with a potentially low risk of hypoglycemia.[1][4]
Efficacy in Clinical Trials
A key study demonstrating the glucose-lowering effects of this compound was a phase Ib, double-blind, multisite, parallel-group clinical trial involving 63 patients with type 2 diabetes.[4][7][8] The study evaluated the safety, pharmacokinetics, and glucose response to once-daily multiple dosing of this compound over a 14-day period.[4][7][8] The results, summarized below, show a dose-dependent reduction in fasting plasma glucose.
Quantitative Data from Phase Ib Clinical Trial
| Dosage | Number of Patients | Mean Reduction in Fasting Plasma Glucose (mg/dL) vs. Placebo on Day 15 | Mean Reduction in 24-h Weighted Mean Glucose (mg/dL) vs. Placebo on Day 14 |
| Placebo | 18 | - | - |
| 50 mg | 9 | 30.8[4][7][8] | 22.3[4] |
| 150 mg | 18 | 36.0[4][7][8] | 30.6[4] |
| 500 mg | 18 | 54.1[4][7][8] | 48.8[4] |
Experimental Protocol: Phase Ib Clinical Trial
The phase Ib proof-of-concept study was a double-blind, multisite, parallel-group trial that randomized 63 patients with type 2 diabetes.[4][7][8] Participants were assigned to receive either a placebo (n=18) or one of three daily doses of this compound: 50 mg (n=9), 150 mg (n=18), or 500 mg (n=18) for a duration of 14 days.[4][7][8] The primary endpoints of the study were safety and tolerability, with key efficacy measures including the change in fasting plasma glucose and 24-hour weighted mean glucose from baseline.[4]
Signaling Pathway and Metabolic Bioactivation
The intended therapeutic effect of this compound is initiated through the activation of the GPR40 signaling pathway. However, its metabolism in the liver leads to the formation of reactive metabolites, a key factor in its observed hepatotoxicity.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Metabolic bioactivation of this compound leading to DILI.
Discontinuation Due to Liver Safety Concerns
Despite the promising efficacy data, the clinical development of this compound was halted due to concerns about liver safety.[1][9][10] One patient in the 150 mg group of the phase Ib trial showed mild-to-moderate transaminitis.[4][7][8] Subsequent investigations revealed that this compound undergoes bioactivation in the liver to form reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester.[1][9][10] These reactive metabolites can covalently bind to cellular proteins, forming protein adducts that are believed to be a causative mechanism for drug-induced liver injury (DILI).[1][9][10] This metabolic pathway and the associated toxicity risk were consistently identified in both rat and human in vitro studies.[9][10]
Conclusion
The available data on this compound consistently demonstrate its intended pharmacological effect as a GPR40 agonist, leading to dose-dependent glucose lowering in patients with type 2 diabetes. However, the reproducible evidence of metabolic bioactivation into reactive metabolites and the associated risk of liver toxicity, observed both preclinically and clinically, ultimately outweighed its therapeutic potential. This case serves as an important example for drug development professionals regarding the critical need to thoroughly investigate the metabolic fate and potential for reactive metabolite formation of new chemical entities, even those with promising efficacy profiles.
References
- 1. This compound|GPR40 Agonist|For Research Use [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 7. Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist this compound in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prosciento.com [prosciento.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of MK-8666's Anti-Diabetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of MK-8666, a partial GPR40 agonist, with other relevant anti-diabetic agents. The information is intended to support research and development efforts in the field of metabolic diseases.
Introduction
This compound is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). By activating GPR40, this compound was developed to enhance insulin release in a glucose-dependent manner, thereby offering a therapeutic approach for type 2 diabetes with a potentially low risk of hypoglycemia. However, the clinical development of this compound was discontinued in Phase I trials due to liver safety concerns.[2] This guide presents available in vivo data for this compound and compares its anti-diabetic efficacy with another GPR40 agonist, TAK-875 (fasiglifam), as well as with agents from other major anti-diabetic drug classes: SGLT2 inhibitors (Canagliflozin), GLP-1 receptor agonists (Liraglutide), and DPP-4 inhibitors (Sitagliptin).
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its anti-diabetic effects by activating the GPR40 receptor on pancreatic β-cells. The binding of an agonist, such as this compound or endogenous free fatty acids, to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
Figure 1: GPR40 Signaling Pathway for Insulin Secretion.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-diabetic effects of this compound and its comparators. It is important to note that the data for this compound is from a Phase Ib clinical trial in humans, while the data for the other drugs are primarily from preclinical studies in diabetic animal models. Direct comparison should be made with this in mind.
GPR40 Agonists
| Drug | Animal Model/ Population | Dosage | Key Findings | Reference |
| This compound | Type 2 Diabetes Patients | 50, 150, 500 mg once daily for 14 days | Fasting Plasma Glucose Reduction (Day 15, vs. placebo): - 50 mg: -30.8 mg/dL- 150 mg: -36.0 mg/dL- 500 mg: -54.1 mg/dL24-h Weighted Mean Glucose Reduction (Day 14, vs. placebo): - 50 mg: -22.3 mg/dL- 150 mg: -30.6 mg/dL- 500 mg: -48.8 mg/dL | [1][3] |
| TAK-875 | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg, p.o. | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | [4] |
| N-STZ-1.5 Rats (Type 2 Diabetes Model) | 1-10 mg/kg, p.o. | Dose-dependent improvement in glucose tolerance and augmented insulin secretion during an oral glucose tolerance test. | [4] |
Other Anti-Diabetic Drug Classes
| Drug Class | Drug | Animal Model | Dosage | Key Findings | Reference |
| SGLT2 Inhibitor | Canagliflozin | db/db Mice | 10 mg/kg/day for 8 weeks | Significantly decreased body weight and augmented cold-induced thermogenesis. | [5] |
| TallyHO Mice (T2D Model) | 100 ppm in chow for 10 weeks | Normalized blood glucose and HbA1c to levels comparable to non-diabetic control mice. | [6] | ||
| GLP-1 Receptor Agonist | Liraglutide | db/db Mice | 300 µg/kg twice daily for 4 weeks | Reduced body weight gain and food intake. | [7] |
| db/db Mice | 0.3, 0.6, 1.2 mg/kg/day for 6 weeks | Dose-dependent improvement in glucose tolerance, with high-dose liraglutide being more effective than insulin glargine. | [4] | ||
| DPP-4 Inhibitor | Sitagliptin | High-Fat Diet-Fed C57Bl/6J Mice | 4 g/kg in food admix for 12 weeks | Significantly reduced fasting blood glucose by 21% and plasma insulin by ~25%. | [8] |
| db/db Mice | 10 mg/kg/day for 3 weeks | Moderately reduced fasting glycemia. | [9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard procedure to assess how quickly glucose is cleared from the blood.
Figure 2: Workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Detailed Steps:
-
Animal Preparation: House mice individually and fast for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a small blood sample from the tail vein and measure baseline blood glucose using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (typically 20-40%) orally via gavage at a dose of 1-2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentrations at each time point to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
The ITT is used to assess insulin sensitivity by measuring the response to an exogenous insulin injection.
Figure 3: Workflow for an Insulin Tolerance Test (ITT) in mice.
Detailed Steps:
-
Animal Preparation: Fast mice for 4-6 hours with ad libitum access to water.[10]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample.[10]
-
Insulin Injection: Administer a bolus of human regular insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection and measure blood glucose levels.[4]
-
Data Analysis: Plot the blood glucose levels over time to assess the rate of glucose clearance as an indicator of insulin sensitivity.
HbA1c Measurement in Mice
Glycated hemoglobin (HbA1c) provides an indication of the average blood glucose levels over the preceding 2-3 months.
Protocol Outline:
-
Blood Collection: Collect whole blood (approximately 5 µL) from the tail vein into a micro-collection tube containing an anticoagulant (e.g., EDTA).
-
Sample Preparation: Lyse the red blood cells using a lysis buffer to release hemoglobin.[11]
-
Measurement: The percentage of glycated hemoglobin is determined using various methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays.[5] Commercially available kits provide specific protocols for each method.[11]
-
Data Interpretation: While reference values for mice are not as well-established as for humans, HbA1c levels correlate positively with average blood glucose and can be a reliable indicator of long-term glycemic control in diabetic mouse models.[5][12]
Conclusion
This compound demonstrated robust glucose-lowering effects in a Phase Ib clinical trial, consistent with its mechanism of action as a GPR40 agonist.[3] Its efficacy in reducing fasting and 24-hour mean glucose levels is comparable to that observed with other GPR40 agonists in preclinical and clinical settings. However, the development of this compound was halted due to liver safety concerns, a fate shared by another GPR40 agonist, TAK-875. This highlights a potential class-wide issue for GPR40 agonists that warrants further investigation.
When compared to other classes of anti-diabetic drugs in preclinical models, the magnitude of glucose reduction by GPR40 agonists appears to be in a similar range to that of SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors, although direct comparative studies are limited. The choice of a therapeutic agent in drug development will depend on a comprehensive evaluation of its efficacy, safety profile, and mechanism of action. The data presented in this guide provide a foundation for such comparative assessments and may inform the future development of novel anti-diabetic therapies.
References
- 1. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prosciento.com [prosciento.com]
- 4. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitor canagliflozin reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liraglutide reduces lipogenetic signals in visceral adipose of db/db mice with AMPK activation and Akt suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoglycemic effect of sitagliptin and aminoguanidine combination in experimental diabetes mellitus - Kurkin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 12. SGLT2 inhibitor canagliflozin reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning. Qu J. et al Molecular and Cellular Endocrinology. 7/3/2024. - Sable Systems International [sablesys.com]
A Comparative Analysis of In Vitro and In Vivo Data for the GPR40 Agonist MK-8666
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of MK-8666, a selective G-protein-coupled receptor 40 (GPR40) agonist. The development of this compound, an investigational therapy for Type 2 Diabetes Mellitus (T2DM), was discontinued due to liver safety concerns, making it a critical tool for studying drug-induced liver injury (DILI). This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways.
In Vitro Data Summary
This compound is a potent partial agonist of human GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its in vitro profile is characterized by high potency and selectivity.
| Parameter | Human GPR40 | Other Receptors (GPR119, GPR43, GPR41, GPR120) |
| EC50 | 0.54 nM | Not specified, but this compound is noted to be selective over these receptors |
In Vivo Data Summary
In vivo studies in both rodents and humans have demonstrated the glucose-lowering effects of this compound. A Phase Ib clinical trial in patients with T2DM provided key pharmacokinetic and pharmacodynamic data.
Pharmacokinetic Profile (Human, 14-day study)[2][3]
| Parameter | Value |
| Median Tmax | 2.0 - 2.5 hours |
| Mean Apparent Terminal Half-life | 22 - 32 hours |
Efficacy: Fasting Plasma Glucose (FPG) Reduction in T2DM Patients (Day 15)[2][3]
| Dose | Mean FPG Reduction vs. Placebo |
| 50 mg | 30.8 mg/dL |
| 150 mg | 36.0 mg/dL |
| 500 mg | 54.1 mg/dL |
Comparative Analysis with TAK-875
TAK-875 is another GPR40 agonist that was also discontinued due to DILI.[2][3] A comparison between this compound and TAK-875 provides valuable insights into the potential class-wide effects and compound-specific liabilities of GPR40 agonists.
| Feature | This compound | TAK-875 |
| Mechanism | Partial GPR40 Agonist | GPR40 Agonist |
| Clinical Efficacy | Demonstrated robust glucose-lowering | Showed significant glucose-lowering efficacy |
| Reason for Discontinuation | Liver safety concerns (mild-to-moderate transaminitis in one patient)[4][5] | Drug-induced liver injury[2][3] |
| Metabolism | Forms reactive acyl glucuronide and acyl CoA thioester metabolites | Metabolized through toxic glucuronidation |
Signaling and Bioactivation Pathways
GPR40 Signaling Pathway
This compound binds to GPR40 on pancreatic β-cells, activating a Gαq-mediated signaling cascade that results in glucose-dependent insulin secretion.[6]
Caption: GPR40 signaling cascade initiated by this compound.
Bioactivation Pathway of this compound
The hepatotoxicity of this compound is linked to its bioactivation into reactive metabolites that can form protein adducts.[7][8]
Caption: Bioactivation of this compound leading to protein adducts.
Experimental Protocols
Detailed below are the general methodologies for the key in vitro experiments cited in the literature for this compound.
In Vitro Covalent Binding Assay in Liver Microsomes
This assay is designed to assess the potential of a drug to form reactive metabolites that bind covalently to proteins.
Workflow:
Caption: Workflow for in vitro covalent binding assay.
Methodology:
-
Incubation:
-
Radiolabeled this compound (e.g., [³H]this compound) is incubated with liver microsomes from the species of interest (rat or human).
-
The incubation mixture is fortified with cofactors to promote metabolic reactions. To assess the formation of acyl glucuronide, UDPGA (uridine 5'-diphospho-glucuronic acid) is added. For acyl-CoA thioester formation, Coenzyme A (CoA) and adenosine triphosphate (ATP) are included.[7][8]
-
Control incubations are performed without cofactors to determine non-specific binding.
-
-
Protein Precipitation and Washing:
-
After incubation, an organic solvent (e.g., acetonitrile or methanol) is added to precipitate the proteins and stop the reaction.
-
The protein pellet is repeatedly washed to remove any non-covalently bound radiolabeled compound.
-
-
Quantification of Covalent Binding:
-
The amount of radioactivity remaining in the protein pellet is measured by liquid scintillation counting.
-
The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Covalent binding is expressed as picomoles of drug equivalent per milligram of protein.
-
-
Adduct Characterization (Optional):
-
To identify the specific amino acid residues adducted, the protein pellet can be subjected to protease digestion.[7]
-
The resulting peptide or amino acid adducts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the site of adduction (e.g., lysine, serine, cysteine residues).[7]
-
In Vitro Metabolism in Hepatocytes
This assay provides a more comprehensive picture of drug metabolism as hepatocytes contain a wider range of metabolic enzymes compared to microsomes.
Methodology:
-
Cell Culture and Treatment:
-
Cryopreserved or fresh hepatocytes (rat or human) are seeded in appropriate culture plates.
-
Once the cells have attached and formed a monolayer, they are incubated with [³H]this compound at a specified concentration.
-
-
Sample Collection:
-
At various time points, aliquots of the culture medium and the cell lysate are collected.
-
-
Metabolite Profiling:
-
The collected samples are analyzed by LC-MS/MS to identify and quantify the metabolites of this compound, such as the acyl glucuronide and taurine conjugate.[7]
-
-
Covalent Binding Assessment:
-
Similar to the microsomal assay, the covalent binding to hepatocyte proteins can be determined by precipitating the proteins from the cell lysate, washing them, and measuring the associated radioactivity.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prosciento.com [prosciento.com]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
MK-8666 as a Tool Compound for GPR40 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-8666 with other commercially available G protein-coupled receptor 40 (GPR40) agonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their GPR40 research needs.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] Tool compounds are essential for elucidating the pharmacology and therapeutic potential of this receptor. This compound is a potent and selective partial agonist of GPR40.[3][4] This guide will compare its pharmacological profile to other widely used GPR40 agonists, including TAK-875, AMG-837, and AM-1638.
Comparative Pharmacological Data
The following table summarizes the in vitro potency and other relevant pharmacological parameters of this compound and selected alternative GPR40 agonists. It is important to note that direct comparison of EC50 values should be approached with caution, as experimental conditions such as cell line, assay format, and serum concentration can significantly influence the results.
| Compound | Agonist Type | Target Species | Assay Type | Cell Line | EC50 | Reference |
| This compound | Partial Agonist | Human | Not Specified | Not Specified | 0.54 nM | [3][4] |
| Partial Agonist | Human | Not Specified | Not Specified | 0.9 nM | [5] | |
| TAK-875 (Fasiglifam) | Partial Agonist | Human | IP Production | CHO-hGPR40 | 72 nM | [6] |
| Partial Agonist | Human | Not Specified | Not Specified | 14 nM | [7] | |
| AMG-837 | Partial Agonist | Human | Ca2+ Flux | CHO | 13.5 nM | [8] |
| Partial Agonist | Mouse | GSIS | Isolated Islets | 142 nM | [8] | |
| Partial Agonist | Human | [35S]-GTPγS Binding | A9_hGPR40 Membranes | 1.5 nM | [9][10] | |
| Partial Agonist | Human | Aequorin | CHO | 2,140 nM (in 100% human serum) | [9][10] | |
| AM-1638 | Full Agonist | Human | Not Specified | Not Specified | 0.16 µM | [11] |
| Full Agonist | Human | Not Specified | Not Specified | 2.8 nM | [12] | |
| Full Agonist | Mouse | GSIS | Isolated Islets | 0.99 µM | [13] |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in glucose-dependent insulin secretion from pancreatic β-cells.[14][15] Some agonists, particularly full agonists, may also engage Gαs signaling, leading to cAMP production.[14][15]
References
- 1. This compound|GPR40 Agonist|For Research Use [benchchem.com]
- 2. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GPR40 agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 14. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 15. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of MK-8666 Clinical Trial Data: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the clinical trial data for MK-8666, a selective G protein-coupled receptor 40 (GPR40) agonist formerly under investigation for the treatment of type 2 diabetes mellitus. The clinical development of this compound was discontinued due to liver safety concerns that emerged during Phase I trials.[1][2][3][4] To provide a comprehensive understanding of its clinical profile, this guide compares this compound with another GPR40 agonist, fasiglifam (TAK-875), which was also discontinued due to hepatotoxicity, albeit in later Phase III trials.[5][6][7][8][9][10][11][12][13][14] This comparison offers valuable insights into the challenges and potential of targeting GPR40 for metabolic diseases.
Comparative Efficacy Data
Clinical trial data for this compound is limited to a Phase Ib study, which demonstrated dose-dependent reductions in fasting plasma glucose.[15][16] In contrast, more extensive data is available for fasiglifam from Phase II and III trials, allowing for a broader comparison of glycemic control efficacy.
| Drug | Study Phase | Primary Endpoint | Dosage | Result |
| This compound | Phase Ib | Change in Fasting Plasma Glucose (FPG) from Baseline | 50 mg | -30.8 mg/dL reduction vs. placebo[15][16] |
| 150 mg | -36.0 mg/dL reduction vs. placebo[15][16] | |||
| 500 mg | -54.1 mg/dL reduction vs. placebo[15][16] | |||
| Fasiglifam (TAK-875) | Phase II | Change in Hemoglobin A1c (HbA1c) from Baseline | 6.25 mg | -0.65% reduction vs. placebo (-0.13%)[17] |
| 25 mg | -0.93% reduction vs. placebo (-0.13%)[17] | |||
| 50 mg | -1.12% reduction vs. placebo (-0.13%)[17] | |||
| 100 mg | -1.00% reduction vs. placebo (-0.13%)[17] | |||
| 200 mg | -1.09% reduction vs. placebo (-0.13%)[17] | |||
| Phase III | Change in Hemoglobin A1c (HbA1c) from Baseline | 25 mg | -0.57% reduction vs. placebo (+0.16%)[12][14] | |
| 50 mg | -0.83% reduction vs. placebo (+0.16%)[12][14] |
Comparative Safety Data: Hepatotoxicity
The primary reason for the discontinuation of both this compound and fasiglifam was drug-induced liver injury (DILI). The available data highlights the different stages at which these safety signals were detected.
| Drug | Study Phase of DILI Detection | Key Safety Findings |
| This compound | Phase I | Mild-to-moderate transaminitis was observed in one patient at the 150 mg dose.[15][16] Development was halted due to these liver safety concerns. |
| Fasiglifam (TAK-875) | Phase III | Increased incidence of serum alanine aminotransferase (ALT) elevations >3x, 5x, and 10x the upper limit of normal (ULN) compared to placebo.[7][10][11][13] Three serious liver injury cases, including one clear Hy's Law case, were attributed to fasiglifam treatment.[7][10] |
Mechanism of Action and Toxicity
Both this compound and fasiglifam are agonists of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][5][6] Activation of GPR40 by fatty acids or synthetic agonists potentiates glucose-dependent insulin secretion.
The proposed mechanism for the liver toxicity of these carboxylic acid-containing drugs involves their metabolism into reactive metabolites.[1][2][3][4] Specifically for this compound, studies have shown the formation of a reactive acyl glucuronide and an acyl CoA thioester, which can covalently bind to liver proteins, potentially triggering an immune response and leading to hepatotoxicity.[1][2][3][4]
Experimental Protocols
In Vitro GPR40 Agonist Activity Assays
A common method to determine the potency of GPR40 agonists is to measure the increase in intracellular calcium following receptor activation.
Calcium Flux Assay Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to the cells and incubated to allow for dye uptake.
-
Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of the agonist that gives half-maximal response) is calculated from the dose-response curve.
In Vitro Drug-Induced Liver Injury (DILI) Assessment
To investigate the potential for DILI, in vitro models using primary human hepatocytes are often employed to assess cytotoxicity and the formation of reactive metabolites.
Experimental Protocol for Covalent Binding Assay:
-
Hepatocyte Culture: Plate primary human hepatocytes and allow them to attach.
-
Radiolabeled Compound Incubation: Incubate the hepatocytes with radiolabeled this compound for a specified period.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the protein.
-
Washing: Thoroughly wash the protein pellet to remove any unbound radiolabeled compound.
-
Quantification: Measure the radioactivity in the protein pellet using liquid scintillation counting.
-
Protein Quantification: Determine the total protein concentration in the pellet.
-
Calculation: Express the amount of covalent binding as pmol equivalents of the drug per mg of protein.
Conclusion
The clinical development of the GPR40 agonist this compound was terminated at an early stage due to liver safety signals. A comparative analysis with fasiglifam, another GPR40 agonist that also failed in later clinical stages due to hepatotoxicity, underscores a potential class-wide safety issue for this therapeutic target, particularly for compounds with a carboxylic acid moiety susceptible to bioactivation. The data presented in this guide, including comparative efficacy and safety tables, mechanistic pathways, and detailed experimental protocols, provides a valuable resource for researchers in the field of diabetes and drug metabolism. Understanding the reasons for the failure of these compounds is crucial for the design of safer and more effective therapies targeting GPR40 and other metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - Chemical Research in Toxicology - Figshare [figshare.com]
- 4. Bioactivation of GPR40 Agonist this compound: Formation of Protein Adducts in Vitro from Reactive Acyl Glucuronide and Acyl CoA Thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ovid.com [ovid.com]
- 15. Leveraging a Clinical Phase Ib Proof‐of‐Concept Study for the GPR40 Agonist MK‐8666 in Patients With Type 2 Diabetes for Model‐Informed Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging a Clinical Phase Ib Proof-of-Concept Study for the GPR40 Agonist this compound in Patients With Type 2 Diabetes for Model-Informed Phase II Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
